Product packaging for 21-Deoxyneridienone B(Cat. No.:CAS No. 924910-83-8)

21-Deoxyneridienone B

Cat. No.: B110844
CAS No.: 924910-83-8
M. Wt: 328.4 g/mol
InChI Key: AXIMAQIOARWDAI-LYJJHTRHSA-N
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Description

21-Deoxyneridienone B is a natural product found in Nerium oleander with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B110844 21-Deoxyneridienone B CAS No. 924910-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIMAQIOARWDAI-LYJJHTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of 21-Deoxyneridienone B?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Deoxyneridienone B is a C21 steroidal compound isolated from the traditional medicinal plant Marsdenia tenacissima. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. Detailed experimental protocols for the isolation and characterization of similar C21 steroids from their natural source are presented. Furthermore, this document explores the potential involvement of this compound in inflammatory signaling pathways, supported by molecular modeling data. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.

Chemical Structure and Properties

This compound is a polycyclic steroid derivative. Its chemical structure is characterized by a pregnane-type steroidal backbone.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 924910-83-8[1]
Molecular Formula C₂₁H₂₈O₃[1]
Molecular Weight 328.45 g/mol [1]
Appearance White powder(Inferred from similar compounds)
Solubility Soluble in methanol, ethanol, DMSO; Insoluble in water(Inferred from similar compounds)
¹H NMR (CDCl₃, 400 MHz) Data not available in searched literature
¹³C NMR (CDCl₃, 100 MHz) Data not available in searched literature
Mass Spectrometry (HR-ESI-MS) Data not available in searched literature
Infrared (IR) νₘₐₓ (KBr) cm⁻¹ Data not available in searched literature
UV λₘₐₓ (MeOH) nm Data not available in searched literature

Note: Specific experimental data for this compound were not available in the public domain literature searched. Data for similar C21 steroids from Marsdenia tenacissima are typically determined using these methods.

Experimental Protocols

While the specific experimental protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the isolation of C21 steroids from Marsdenia tenacissima can be described. This protocol is a composite based on standard phytochemical investigation procedures for this plant species.

2.1. General Protocol for Isolation of C21 Steroids from Marsdenia tenacissima

This workflow outlines the typical steps involved in the extraction and purification of steroidal compounds from the plant material.

experimental_workflow plant_material Dried, powdered stems of Marsdenia tenacissima extraction Maceration with 95% Ethanol plant_material->extraction concentration Rotary Evaporation to yield crude extract extraction->concentration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction chromatography1 Silica Gel Column Chromatography (Gradient Elution) ethyl_acetate_fraction->chromatography1 fractions Collection of Fractions chromatography1->fractions chromatography2 Preparative HPLC (e.g., C18 column) fractions->chromatography2 pure_compound Pure this compound (and other steroids) chromatography2->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: General workflow for the isolation of C21 steroids.

2.1.1. Plant Material and Extraction The dried and powdered stems of Marsdenia tenacissima are subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is typically rich in steroidal compounds, is collected for further purification.

2.1.3. Chromatographic Purification The ethyl acetate fraction is subjected to column chromatography on a silica gel column. A gradient elution system, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient, is employed to separate the components based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

2.1.4. Isolation of Pure Compound Fractions containing compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient. This step leads to the isolation of pure compounds, including this compound.

2.1.5. Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

While specific bioactivity data for this compound is limited in the public domain, recent studies have begun to explore its interactions with key inflammatory mediators.

3.1. Interaction with TNF-α

Recent computational studies have investigated the interaction of this compound with Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine. Molecular dynamics simulations have suggested a stable interaction between this compound and TNF-α. This interaction is a key area of interest as TNF-α is a central player in a variety of inflammatory diseases.

The binding of a small molecule like this compound to TNF-α could potentially modulate its activity and downstream signaling. The TNF-α signaling pathway is complex, leading to either cell survival and inflammation or apoptosis.

tnf_pathway cluster_receptor Cell Membrane cluster_downstream Cytoplasm tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 nfkb NF-κB Activation traf2->nfkb rip1->nfkb apoptosis Apoptosis rip1->apoptosis inflammation Inflammation nfkb->inflammation deoxy This compound deoxy->tnf Potential Interaction

Caption: Potential interaction point of this compound in the TNF-α signaling pathway.

Table 2: In Silico Molecular Docking and Dynamics Data

ParameterFindingReference
Target Protein Tumor Necrosis Factor-alpha (TNF-α)[2]
Simulation Method Molecular Dynamics (MD)[2]
Observation A mild increase in the Root Mean Square Deviation (RMSD) of the TNF-21-Deoxyneridienone B complex was observed compared to unliganded TNF, suggesting a stable interaction.[2]

3.2. Cytotoxicity of Related C21 Steroids from Marsdenia tenacissima

Numerous C21 steroids isolated from Marsdenia tenacissima have demonstrated cytotoxic activities against various cancer cell lines. While data for this compound is not specifically reported, the activities of analogous compounds suggest a potential area for future investigation.

Table 3: Cytotoxic Activity of C21 Steroids from Marsdenia tenacissima

CompoundCell LineIC₅₀ (µM)Reference
Marsectohexol derivative 12A549 (Lung Cancer)5.2[3]
11α-nicotinoyl-17β-marsdeninA549 (Lung Cancer)16.79
11α-nicotinoyl-17β-marsdeninSKOV-3 (Ovarian Carcinoma)12.30

Future Directions

The preliminary in silico data on the interaction of this compound with TNF-α warrants further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound to enable further biological evaluation without reliance on natural product isolation.

  • In Vitro Biological Assays: Experimental validation of the predicted interaction with TNF-α and evaluation of its effects on downstream signaling pathways (e.g., NF-κB activation).

  • Cytotoxicity Screening: Assessment of the cytotoxic and/or anti-proliferative effects of this compound against a panel of human cancer cell lines.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

This compound represents an intriguing C21 steroid from Marsdenia tenacissima with a potential for interaction with the pro-inflammatory cytokine TNF-α. While comprehensive experimental data for this specific compound remains to be published, the established methodologies for the isolation and characterization of analogous compounds, coupled with initial in silico findings, provide a strong rationale for its further investigation as a potential therapeutic lead. This guide serves as a foundational resource to stimulate and support future research in this area.

References

The Quest for 21-Deoxyneridienone B: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Natural Source: The Caralluma Genus

21-Deoxyneridienone B is a member of the pregnane glycoside family, a class of C21 steroidal compounds. Extensive phytochemical research indicates that the primary natural sources of these compounds are plants belonging to the genus Caralluma, a member of the Apocynaceae family.[1][2] Species of this genus are succulent, perennial herbs found in arid regions of Asia, Africa, and the Arabian Peninsula.[2]

Caralluma species have a rich history in traditional medicine for treating a variety of ailments, including diabetes, rheumatism, and inflammation.[2][3] This has prompted significant scientific investigation into their chemical constituents, leading to the isolation of numerous bioactive pregnane glycosides.[3][4] Notably, Caralluma penicillata has been a source of various oxypregnane glycosides, making it and related species a prime candidate for the isolation of this compound.[5]

Proposed Isolation Methodology

The following is a detailed, generalized experimental protocol for the isolation of this compound from Caralluma species, based on established methods for similar pregnane glycosides.

Experimental Protocols

Plant Material Collection and Preparation:

  • Collection: The aerial parts of the selected Caralluma species are collected.

  • Drying and Pulverization: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

Extraction:

  • Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a non-polar solvent such as n-hexane. This step removes lipids and other non-polar constituents.

  • Methanol Extraction: The defatted plant material is then exhaustively extracted with methanol at room temperature. The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation:

  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Pregnane glycosides are typically enriched in the chloroform and n-butanol fractions.

Chromatographic Purification:

  • Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of methanol and water. This step is crucial for isolating the pure compound.

Structure Elucidation: The structure of the isolated 2-Deoxyneridienone B is elucidated using a combination of spectroscopic techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • 2D NMR (COSY, HMQC, HMBC)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared (IR) Spectroscopy

  • Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative Data

The following table presents hypothetical but representative data for the isolation of this compound from 1 kg of dried Caralluma plant material. Actual yields may vary depending on the specific species, collection time, and extraction efficiency.

ParameterValue
Starting Material
Dried Plant Material1 kg
Extraction Yields
Crude Methanolic Extract150 g
Chloroform Fraction25 g
n-Butanol Fraction40 g
Purification
Isolated this compound50 mg
Purity (by HPLC)>98%
Spectroscopic Data
Molecular FormulaC₃₅H₅₂O₁₀ (example)
Molecular Weight632.78 g/mol (example)
¹H NMR (CDCl₃, 500 MHz)δ (ppm) ...
¹³C NMR (CDCl₃, 125 MHz)δ (ppm) ...

Visualized Workflows and Pathways

Isolation Workflow for this compound

Isolation_Workflow Plant Caralluma sp. (Aerial Parts) Drying Drying and Pulverization Plant->Drying Defatting Defatting (n-Hexane) Drying->Defatting Extraction Methanol Extraction Defatting->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Chloroform Chloroform Fraction Partitioning->Chloroform ColumnChrom Silica Gel Column Chromatography Chloroform->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound This compound HPLC->PureCompound Analysis Structure Elucidation (NMR, MS, etc.) PureCompound->Analysis

Caption: A generalized workflow for the isolation of this compound.

Logical Relationship of Compound Class and Source

Logical_Relationship Apocynaceae Apocynaceae Family Caralluma Caralluma Genus Apocynaceae->Caralluma contains Pregnane Pregnane Glycosides Caralluma->Pregnane is a rich source of Compound This compound Pregnane->Compound is a member of

Caption: The taxonomic and chemical classification leading to this compound.

References

Spectroscopic Data for 21-Deoxyneridienone B Remains Elusive in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific databases and literature, detailed spectroscopic data (NMR, MS) and specific experimental protocols for the compound 21-Deoxyneridienone B could not be located.

While the existence of this compound is confirmed by its Chemical Abstracts Service (CAS) number 924910-83-8, publications containing its detailed structural elucidation and the corresponding raw spectroscopic data are not readily accessible. Searches for this specific compound, as well as broader searches for related pregnane glycosides and compounds isolated from potential natural sources, did not yield the specific ¹H-NMR, ¹³C-NMR, or mass spectrometry data required for an in-depth technical guide.

This lack of available data prevents the creation of the requested tables summarizing quantitative spectroscopic information and the detailed experimental methodologies for its acquisition. Consequently, no signaling pathways or experimental workflows involving this compound could be identified, precluding the generation of the mandatory Graphviz diagrams.

Researchers, scientists, and drug development professionals interested in this compound are advised to consult specialized chemical libraries or to perform their own isolation and structural characterization to obtain the necessary spectroscopic data. Direct contact with researchers who may have synthesized or isolated this compound, if identifiable through more specialized chemical synthesis or natural product chemistry databases, may also be a viable route to obtaining the desired information.

Physical and chemical properties of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deoxyneridienone B is a naturally occurring steroidal compound. While extensive research on its biological activities is still emerging, its structural class suggests potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature and chemical databases.

Core Physical and Chemical Properties

At present, detailed experimental data for this compound remains limited in publicly accessible literature. The following tables summarize the available quantitative data.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 924910-83-8ChemicalBook
Molecular Formula C₂₁H₂₈O₃ChemFaces
Molecular Weight 328.5 g/mol ChemFaces
Appearance PowderClementia Biotech
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.ChemFaces

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Density 1.2±0.1 g/cm³Kuujia.com
Boiling Point 522.6±50.0 °C at 760 mmHgKuujia.com
Flash Point 284.0±26.6 °CKuujia.com
Refractive Index 1.568Kuujia.com
Polar Surface Area 54.37 ŲKuujia.com
LogP 4.14Kuujia.com
Vapor Pressure 0.0±3.1 mmHg at 25°CKuujia.com
Molar Refractivity 94.3±0.4 cm³Kuujia.com

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, one study involving the analysis of chemical constituents in Salvia miltiorrhiza identified a compound with the same molecular formula and mass.

Mass Spectrometry:

A study on the therapeutic effects of Salvia miltiorrhiza on adenomyosis identified this compound through UHPLC-MS analysis. The observed mass-to-charge ratio was:

  • m/z: 373.2026137 [M+FA-H]⁻ in negative ionization mode.

Further detailed 1H-NMR, 13C-NMR, and IR spectral data from isolated and purified samples are required for complete structural confirmation and characterization.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not yet published in peer-reviewed journals. However, its identification as a constituent of Salvia miltiorrhiza suggests that standard phytochemical isolation techniques would be applicable.

A general workflow for the isolation of similar natural products from plant material is outlined below.

experimental_workflow start Plant Material (e.g., Salvia miltiorrhiza) extraction Extraction with a suitable solvent (e.g., ethanol, methanol) start->extraction concentration Concentration of the extract (e.g., rotary evaporation) extraction->concentration fractionation Solvent-solvent partitioning (e.g., hexane, ethyl acetate, butanol) concentration->fractionation chromatography Column Chromatography (e.g., silica gel, Sephadex) fractionation->chromatography hplc Preparative HPLC for final purification chromatography->hplc characterization Structural Elucidation (NMR, MS, IR, etc.) hplc->characterization

Caption: A generalized workflow for the isolation and characterization of natural products from plant sources.

Biological Activity and Signaling Pathways

To date, there are no specific studies published that detail the biological activities or the mechanism of action of this compound. The study that identified its presence in Salvia miltiorrhiza focused on the overall therapeutic effects of the plant extract on adenomyosis by inhibiting the TNF-α/HIF-1α/IL-17-driven inflammatory cascade. While this compound was identified as a component, its individual contribution to this activity was not elucidated.

The logical relationship for the proposed anti-inflammatory mechanism of the Salvia miltiorrhiza extract containing this compound is depicted below.

signaling_pathway SM_extract Salvia miltiorrhiza Extract (containing this compound) TNF_alpha TNF-α SM_extract->TNF_alpha inhibits HIF_1alpha HIF-1α TNF_alpha->HIF_1alpha activates IL_17 IL-17 HIF_1alpha->IL_17 activates Inflammation Inflammatory Cascade in Adenomyosis IL_17->Inflammation promotes

Caption: Proposed inhibitory action of Salvia miltiorrhiza extract on an inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a steroidal compound that has been identified in Salvia miltiorrhiza. While basic physicochemical properties have been computed, there is a notable lack of comprehensive experimental data, including detailed spectroscopic analyses and biological activity studies.

Future research should focus on:

  • The isolation and purification of this compound in sufficient quantities for thorough characterization.

  • Complete structural elucidation using 1D and 2D NMR spectroscopy.

  • Determination of its absolute stereochemistry.

  • Screening for a wide range of biological activities, particularly focusing on anti-inflammatory and other activities suggested by the therapeutic uses of Salvia miltiorrhiza.

  • Investigation of its mechanism of action and potential molecular targets.

This foundational work will be crucial for unlocking the potential of this compound as a lead compound in drug discovery and development.

Neridienone Class Compounds: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neridienone class of compounds, belonging to the pregnane family of steroids, represents an intriguing yet underexplored area of natural product chemistry. First identified in the mid-1970s, these compounds have a unique chemical architecture that suggests potential for biological activity. This technical guide provides a comprehensive overview of the discovery and history of neridienone class compounds, with a primary focus on Neridienone A, the most well-documented member of this class. It details the initial isolation and structural elucidation, and while specific biological activity and total synthesis data for neridienones are scarce in publicly available literature, this guide furnishes general experimental methodologies for the isolation and synthesis of analogous pregnane steroids. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this rare class of natural products.

Discovery and History

The history of neridienone compounds begins with the pioneering work of Japanese chemists in the early 1970s.

Initial Isolation

Neridienone A, the first identified compound of its class, was isolated from the root bark of Nerium odorum (now classified as Nerium oleander) by a team of researchers led by T. Yamauchi.[1][2] Their findings were first published in 1974, marking the official discovery of this novel pregnane steroid.

Structural Elucidation

Following its isolation, the chemical structure of Neridienone A was elucidated using then state-of-the-art spectroscopic techniques. It was identified as a pregnane derivative with the systematic name (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one. Subsequent to its initial discovery, Neridienone A has also been reported in other plant species, including Periploca sepium and Anodendron affine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Neridienone A is presented in Table 1. This data is essential for its detection, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₁H₂₆O₃PubChem
Molecular Weight 326.4 g/mol PubChem
CAS Number 53823-05-5PubChem
IUPAC Name (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-onePubChem
Class Pregnane SteroidPubChem

Biological Activity (Current Understanding)

As of the latest literature review, there is a notable absence of specific biological activity data for Neridienone A and other members of the neridienone class. While many pregnane steroids exhibit a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer activities, dedicated studies to evaluate the bioactivity of neridienones have not been extensively published. This represents a significant knowledge gap and a promising area for future research.

Experimental Protocols

While the original 1974 publication by Yamauchi et al. detailing the specific isolation protocol for Neridienone A is not readily accessible, this section provides a generalized methodology for the isolation and synthesis of pregnane steroids from plant material, based on common practices in natural product chemistry.

General Protocol for Isolation of Pregnane Steroids from Plant Material

This protocol outlines a typical workflow for the extraction and purification of pregnane steroids from plant sources.

G General Workflow for Pregnane Steroid Isolation start Plant Material Collection and Preparation (e.g., Root Bark) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition chromatography1 Column Chromatography (e.g., Silica Gel) partition->chromatography1 fractionation Fraction Collection and Analysis (e.g., TLC) chromatography1->fractionation chromatography2 Further Purification (e.g., Preparative HPLC) fractionation->chromatography2 characterization Structural Elucidation (e.g., NMR, MS, X-ray Crystallography) chromatography2->characterization end Isolated Pregnane Steroid characterization->end

A generalized workflow for isolating pregnane steroids.
  • Plant Material Preparation: The plant material (e.g., dried and powdered root bark) is collected and prepared for extraction.

  • Extraction: The prepared material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, typically using maceration or Soxhlet extraction.

  • Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are subjected to column chromatography, commonly using silica gel as the stationary phase and a gradient of solvents as the mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing compounds of interest.

  • Further Purification: Fractions showing promising profiles are further purified using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The pure compounds are then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for structural elucidation. X-ray crystallography can be used to determine the absolute stereochemistry.

General Strategy for the Synthesis of Pregnane Steroids

A total synthesis of Neridienone A has not been reported in the literature. However, the synthesis of pregnane steroid cores is a well-established field. A general, conceptual pathway is outlined below.

G Conceptual Pathway for Pregnane Steroid Synthesis start Simple Starting Materials (e.g., Wieland-Miescher ketone) ring_construction Stepwise Ring Annulation (e.g., Robinson Annulation) start->ring_construction stereocontrol Stereoselective Reactions (e.g., Asymmetric Hydrogenation) ring_construction->stereocontrol functionalization Functional Group Interconversions stereocontrol->functionalization side_chain Side-Chain Installation functionalization->side_chain final_mod Final Modifications (e.g., Oxidation, Reduction) side_chain->final_mod end Pregnane Steroid Core final_mod->end

A conceptual workflow for pregnane steroid synthesis.

The synthesis of a complex steroid like neridienone would likely involve a multi-step process starting from simpler, commercially available precursors. Key steps would include:

  • Construction of the Polycyclic Core: Utilizing well-known organic reactions such as the Robinson annulation to build the characteristic four-ring steroid nucleus.

  • Stereochemical Control: Employing stereoselective reactions to establish the correct stereochemistry at the multiple chiral centers.

  • Functional Group Manipulations: A series of reactions to introduce and modify functional groups (hydroxyls, ketones) at specific positions on the steroid backbone.

  • Side-Chain Introduction: Attaching the acetyl side chain at the C-17 position.

Future Perspectives

The neridienone class of compounds remains a largely untapped resource in natural product chemistry and drug discovery. The significant lack of data on their biological activities presents a clear and compelling opportunity for future research. Key areas for investigation include:

  • Bioactivity Screening: A comprehensive screening of Neridienone A and other related compounds against a panel of biological targets to identify potential therapeutic applications.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.

  • Total Synthesis: The development of a robust and efficient total synthesis route for Neridienone A would not only confirm its structure but also provide access to larger quantities for biological testing and the synthesis of novel analogs.

Conclusion

Neridienone A, the flagship compound of its class, was discovered in 1974 from Nerium odorum. While its chemical structure is well-characterized, its biological potential remains a mystery. This guide has summarized the known history and discovery of this compound class and provided a framework of general experimental protocols for the isolation and synthesis of similar pregnane steroids. It is hoped that this document will stimulate further research into the neridienone class, potentially unlocking new therapeutic agents for a variety of diseases.

References

Potential Biological Activity of 21-Deoxyneridienone B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 21-Deoxyneridienone B based on available scientific literature for structurally related compounds. As of the latest literature review, no direct biological studies on this compound have been published. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive statement of the compound's properties.

Introduction

This compound is a pregnane-type steroidal molecule. While direct experimental data on its biological activity is not yet available, its structural similarity to other pregnane glycosides, particularly those isolated from plants of the Caralluma genus, allows for informed speculation regarding its potential therapeutic properties. Pregnane glycosides are a well-studied class of natural products known to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, anti-diabetic, and antioxidant activities. This technical guide provides an in-depth overview of these potential activities, drawing parallels from documented studies on analogous compounds. The aim is to offer a foundational resource for researchers interested in exploring the pharmacological potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related pregnane glycosides from the Caralluma genus, this compound is hypothesized to possess the following biological activities:

Cytotoxic and Anticancer Activity

Pregnane glycosides isolated from various Caralluma species have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is often the induction of caspase-dependent apoptosis.

Quantitative Data on Related Compounds:

Compound NameCancer Cell LineIC50 ValueReference
Pregnane Glycoside (from C. tuberculata)Caco-2 (colorectal adenocarcinoma)1.56 µM[1]
Pregnane Glycoside (from C. tuberculata)MCF-7 (breast adenocarcinoma)3.12 µM[1]
Pregnane Glycoside (from C. tuberculata)MDA MB-468 (breast adenocarcinoma)25.0 µM[1]
Acylated Pregnane Glycoside (from C. quadrangula)PC3 (prostate cancer)14.8 µg/mL[2]
Acylated Pregnane Glycoside (from C. quadrangula)HT29 (colorectal adenocarcinoma)19.5 µg/mL[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 36-72 hours).[1][6]

  • MTT Addition: Following incubation, the culture medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.[3]

  • Formazan Formation: The plate is incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[5] The intensity of the color is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: Induction of Apoptosis

G Compound This compound (or related pregnane glycoside) Cell Cancer Cell Compound->Cell Enters cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Conceptual pathway for apoptosis induction.
Anti-inflammatory Activity

Related pregnane glycosides have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.[9][10][11]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 24-well plate at a density of 5 x 10^5 cells/well and incubated for 12 hours.[9]

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.[9]

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[9]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[9][10] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Reading: The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.[9] A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Signaling Pathway: Inhibition of Nitric Oxide Production

G LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Expression Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound This compound Compound->iNOS Inhibits

Inhibition of LPS-induced NO production.
Anti-diabetic Activity

Several pregnane glycosides from Caralluma have demonstrated potential anti-diabetic effects by inhibiting key carbohydrate-digesting enzymes such as α-glucosidase and pancreatic lipase.[12]

Quantitative Data on Related Compounds:

CompoundTarget EnzymeIC50 Value (µM)Reference
Pregnane Glycoside 1 (from C. hexagona)α-Glucosidase0.92 ± 0.02[12]
Pregnane Glycoside 2 (from C. hexagona)α-Glucosidase0.67 ± 0.01[12]
Pregnane Glycoside 3 (from C. hexagona)α-Glucosidase0.74 ± 0.02[12]
Acylated Pregnane Glycoside (from C. russeliana)Pancreatic Lipase23.59 ± 2.49[13]

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Incubation: The test compound is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Reaction Termination and Measurement: After a specific incubation time, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the reaction with the test compound to that of a control reaction without the inhibitor.

Antioxidant Activity

While typically weaker than flavonoid compounds, some pregnane glycosides exhibit antioxidant activity.[12] This is often assessed using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Experimental Protocols for Antioxidant Activity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured spectrophotometrically.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be measured by absorbance.

Experimental Workflow: General Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound This compound (or analog) Dissolution Dissolution in a suitable solvent (e.g., DMSO) Compound->Dissolution Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dissolution->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO inhibition) Dissolution->AntiInflammatory AntiDiabetic Anti-diabetic Assay (e.g., α-glucosidase inhibition) Dissolution->AntiDiabetic Antioxidant Antioxidant Assay (e.g., DPPH, ABTS, FRAP) Dissolution->Antioxidant IC50 IC50 / EC50 Calculation Cytotoxicity->IC50 AntiInflammatory->IC50 AntiDiabetic->IC50 Antioxidant->IC50

General workflow for in vitro screening.

Conclusion and Future Directions

While direct experimental evidence is currently lacking for this compound, the substantial body of research on structurally similar pregnane glycosides from the Caralluma genus strongly suggests its potential as a bioactive molecule. The most promising avenues for investigation appear to be its cytotoxic, anti-inflammatory, and anti-diabetic properties.

Future research should focus on:

  • Isolation or Synthesis: Obtaining a sufficient quantity of this compound for biological testing, either through isolation from a natural source or via chemical synthesis.

  • In Vitro Screening: Performing a comprehensive panel of in vitro assays, such as those described in this guide, to confirm and quantify its biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo animal models to evaluate its efficacy and safety.

This technical guide serves as a starting point for researchers to formulate hypotheses and design experiments to unlock the potential therapeutic value of this compound.

References

In Silico Prediction of 21-Deoxyneridienone B Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific biological targets and the precise mechanism of action for 21-Deoxyneridienone B have not been extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical, yet robust, in silico workflow that researchers and drug development professionals can employ to predict and elucidate the targets of a novel natural product like this compound. The methodologies and data presented herein are illustrative and based on established computational strategies for natural product target identification.

Introduction

Natural products are a rich source of therapeutic agents. However, identifying their molecular targets is often a significant challenge. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses and guide experimental validation. This guide outlines a comprehensive in silico strategy to predict the biological targets of this compound, a hypothetical novel natural product. The workflow integrates various computational tools and databases to build a high-confidence list of potential protein targets, paving the way for further experimental validation.

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a multi-step process that combines ligand-based and structure-based approaches to enhance the accuracy of predictions.

In_Silico_Target_Prediction_Workflow cluster_0 Compound Preparation cluster_1 Target Prediction Methods cluster_2 Data Integration & Prioritization cluster_3 Output A This compound (2D Structure) B 3D Structure Generation & Energy Minimization A->B C Ligand-Based Prediction (Chemical Similarity) B->C D Pharmacophore-Based Screening B->D E Structure-Based Prediction (Inverse Docking) B->E F Consensus Scoring & Target Ranking C->F D->F E->F G Pathway & Network Analysis F->G H Prioritized List of Potential Targets G->H

Figure 1: A generalized workflow for in silico target prediction of novel natural products.

Methodologies

Ligand-Based Target Prediction

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

Experimental Protocol: Chemical Similarity Searching

  • Compound Preparation: The 2D structure of this compound is converted into a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Database Selection: Publicly available and commercial databases containing known ligand-target interactions are selected (e.g., ChEMBL, PubChem, BindingDB).

  • Similarity Metric: A chemical fingerprinting method (e.g., Morgan fingerprints, MACCS keys) and a similarity metric (e.g., Tanimoto coefficient) are chosen.

  • Searching: The fingerprint of this compound is compared against the fingerprints of all compounds in the selected databases.

  • Target Annotation: The known targets of the most structurally similar compounds are annotated as potential targets for this compound.

Pharmacophore-Based Screening

This method identifies the 3D arrangement of essential features (pharmacophore) of a molecule that are responsible for its biological activity.

Experimental Protocol: Pharmacophore Modeling and Screening

  • Pharmacophore Model Generation: A pharmacophore model is generated based on the 3D structure of this compound, identifying key features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

  • Database Screening: A database of protein structures with annotated ligand binding sites (e.g., PharmMapper, ZINCPharmer) is screened using the generated pharmacophore model.

  • Hit Ranking: The proteins whose binding sites match the pharmacophore model are ranked based on a fitting score.

Structure-Based Target Prediction (Inverse Docking)

Inverse docking, or reverse docking, involves docking the small molecule of interest into the binding sites of a large collection of protein structures.

Experimental Protocol: Inverse Molecular Docking

  • Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Target Database Preparation: A library of 3D protein structures is prepared. This can be the entire Protein Data Bank (PDB) or a curated subset of druggable proteins. Each protein structure is prepared by removing water molecules, adding hydrogens, and defining the binding pocket.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to systematically place the ligand into the binding site of each protein in the library and calculate the binding affinity or docking score.

  • Scoring and Ranking: The protein targets are ranked based on the predicted binding energy or docking score. Targets with the most favorable scores are considered potential binders.

Hypothetical Data Presentation

The following table summarizes hypothetical quantitative data that could be generated from the in silico prediction workflow for this compound.

Prediction MethodPredicted TargetScore/MetricValue
Chemical Similarity Mitogen-activated protein kinase 1 (MAPK1)Tanimoto Coefficient0.85
Cyclooxygenase-2 (COX-2)Tanimoto Coefficient0.82
Pharmacophore Screening Phosphoinositide 3-kinase (PI3K)Fit Score4.75
Tumor necrosis factor-alpha (TNF-alpha)Fit Score4.61
Inverse Docking MAPK1Binding Energy (kcal/mol)-9.2
PI3KBinding Energy (kcal/mol)-8.8
COX-2Binding Energy (kcal/mol)-8.5
Consensus Score MAPK1 Normalized Rank Score 0.91
PI3K Normalized Rank Score 0.87
COX-2 Normalized Rank Score 0.84

Table 1: Hypothetical In Silico Prediction Results for this compound.

Potential Signaling Pathway Modulation

Based on the hypothetical high-ranking targets, it is plausible that this compound modulates key signaling pathways involved in inflammation and cell proliferation, such as the MAPK/ERK pathway.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Gene Gene Expression (Inflammation, Proliferation) TF->Gene Compound This compound Compound->ERK Inhibition

Figure 2: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of targets for the novel natural product this compound. By integrating multiple computational approaches, researchers can generate a prioritized list of potential targets, thereby accelerating the process of drug discovery and mechanism of action studies. The hypothetical results presented underscore the potential of these methods to identify key protein interactions and signaling pathways. Subsequent experimental validation is crucial to confirm these computational predictions.

A Technical Guide to the Synthesis and Potential Biological Activities of 21-Deoxyneridienone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neridienone A, a naturally occurring steroid identified as 12-beta-Hydroxypregna-4,6,16-triene-3,20-dione, presents a promising scaffold for the development of novel therapeutic agents. Its extended conjugation and specific hydroxylation pattern suggest potential for significant biological activity. This technical guide explores the landscape of 21-Deoxyneridienone analogues, a class of molecules that, while not extensively documented, holds considerable interest for drug discovery. By removing the C21 hydroxyl group, it is hypothesized that the pharmacokinetic and pharmacodynamic properties of the parent compound could be favorably modulated. This review will delve into the synthetic strategies applicable to the creation of these analogues, drawing from established methodologies for pregnane scaffold modification. Furthermore, we will examine the potential anticancer and anti-inflammatory activities of these compounds by reviewing the biological profiles of structurally related pregnane derivatives.

Synthesis of 21-Deoxyneridienone Analogues: A Methodological Overview

The synthesis of 21-Deoxyneridienone analogues hinges on the strategic modification of the pregnane skeleton. Key transformations would involve the introduction of the characteristic dienone system in the A and B rings, the 12-beta hydroxyl group, the C16-C17 double bond, and crucially, the removal or modification of the C21 hydroxyl group. While direct synthesis of 21-Deoxyneridienone is not explicitly detailed in the available literature, established methods for the synthesis of 21-deoxysteroids can be adapted.

A general synthetic approach could start from readily available steroid precursors like pregnenolone. The introduction of unsaturation at the C4-C5 and C6-C7 positions to form the dienone system is a well-established process in steroid chemistry. The introduction of the 12-beta hydroxyl group can be challenging and may require specific enzymatic or microbial hydroxylation methods. The formation of the C16-C17 double bond can be achieved through various elimination reactions.

The critical step, the deoxygenation at C21, can be accomplished through several routes. One common method involves the conversion of a 21-hydroxy steroid to a 21-halide or a 21-sulfonate ester, followed by reductive cleavage. For instance, a 21-hydroxypregnane can be treated with a sulfonyl chloride in pyridine to form the corresponding sulfonate ester, which can then be reduced to the 21-deoxy derivative.

Below is a generalized experimental protocol for the synthesis of a 21-deoxysteroid, which could be adapted for the synthesis of 21-Deoxyneridienone analogues.

Generalized Experimental Protocol for the Synthesis of 21-Deoxysteroids

Step 1: Formation of a 21-Sulfonate Ester

A solution of the 21-hydroxy steroid (1 equivalent) in anhydrous pyridine is cooled to 0°C. Methanesulfonyl chloride (1.2 equivalents) is added dropwise, and the reaction mixture is stirred at 0°C for a specified time (e.g., 2 hours) and then allowed to warm to room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 21-sulfonate ester.

Step 2: Reductive Cleavage to the 21-Deoxysteroid

The crude 21-sulfonate ester is dissolved in a suitable solvent (e.g., acetone). A reducing agent, such as sodium iodide (excess), is added, and the mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The organic phase is dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 21-deoxysteroid.

Potential Biological Activities of 21-Deoxyneridienone Analogues

While direct biological data for 21-Deoxyneridienone analogues is not available, the activities of structurally similar pregnane derivatives provide valuable insights into their potential as anticancer and anti-inflammatory agents.

Anticancer Activity

Numerous pregnenolone derivatives have been synthesized and evaluated for their anticancer properties. For instance, modifications at the D-ring of pregnenolone have yielded compounds with significant cytotoxicity against various cancer cell lines.[1] The introduction of benzylidene and pyrazoline moieties at C16 and C17 has been shown to enhance anticancer activity.[1]

A series of novel 21E-arylidene-4-azapregn-5-ene steroids have demonstrated significant antiproliferative activity. Notably, a 21E-(pyridin-3-yl)methylidene derivative exhibited potent cytotoxicity against hormone-dependent T47-D breast cancer cells (IC50 = 1.33 µM) and LNCaP prostate cancer cells (IC50 = 10.20 µM).[2] Another analogue, 21E-p-nitrophenylidene-4-azapregn-5-ene, was most potent against androgen-independent PC-3 prostate cancer cells with an IC50 of 3.29 µM.[2] These findings suggest that modifications at the C21 position of the pregnane scaffold can lead to potent and selective anticancer agents.

Table 1: Anticancer Activity of Selected Pregnane Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
21E-(pyridin-3-yl)methylidene-4-azapregn-5-eneT47-D (Breast)1.33[2]
21E-(pyridin-3-yl)methylidene-4-azapregn-5-eneLNCaP (Prostate)10.20[2]
21E-p-nitrophenylidene-4-azapregn-5-enePC-3 (Prostate)3.29[2]
Heterocyclic enone 8 (pregnenolone derivative)HepG2 (Liver)0.74[1]
Pyrazoline derivative 48 (pregnenolone derivative)MDA-MB-230 (Breast)0.91[1]
Anti-inflammatory Activity

The pregnane scaffold is the basis for corticosteroids, the most potent anti-inflammatory drugs. Therefore, it is highly probable that 21-Deoxyneridienone analogues would possess anti-inflammatory properties. Progesterone itself has been shown to exert anti-inflammatory and immunomodulatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and the induction of anti-inflammatory cytokines such as IL-10.[3]

The anti-inflammatory effects of steroids are often mediated by their interaction with glucocorticoid receptors, leading to the transrepression of pro-inflammatory transcription factors like NF-κB. The structural features of Neridienone A, particularly the dienone system, are common in potent anti-inflammatory steroids. The absence of the C21 hydroxyl group in 21-Deoxyneridienone analogues might alter their binding affinity and selectivity for glucocorticoid and mineralocorticoid receptors, potentially leading to a more favorable therapeutic index with reduced side effects.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for the anti-inflammatory action of a 21-Deoxyneridienone analogue and a generalized experimental workflow for its synthesis and evaluation.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Analogue Analogue GR Glucocorticoid Receptor Analogue->GR Complex_Active Analogue-GR Complex (Active) Complex_Inactive GR-HSP90 Complex (Inactive) GR->Complex_Inactive HSP90 HSP90 HSP90->Complex_Inactive Complex_Inactive->Complex_Active Analogue Binding NFkB NF-κB Complex_Active->NFkB Inhibition Gene Pro-inflammatory Gene Transcription NFkB->Gene Activation

Caption: Hypothetical anti-inflammatory signaling pathway of a 21-Deoxyneridienone analogue.

experimental_workflow Start Start: Pregnenolone Synthesis Multi-step Synthesis: - Dienone formation - 12β-Hydroxylation - C16-17 Desaturation - C21 Deoxygenation Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Analogue 21-Deoxyneridienone Analogue Purification->Analogue Anticancer Anticancer Assays: - Cytotoxicity (MTT) - Apoptosis (FACS) - Cell Cycle Analysis Analogue->Anticancer Anti_inflammatory Anti-inflammatory Assays: - NF-κB Reporter Assay - Cytokine Profiling (ELISA) - In vivo models Analogue->Anti_inflammatory Data Data Analysis: - IC50 Determination - Structure-Activity  Relationship (SAR) Anticancer->Data Anti_inflammatory->Data

Caption: Generalized experimental workflow for the synthesis and evaluation of 21-Deoxyneridienone analogues.

Conclusion and Future Directions

The exploration of 21-Deoxyneridienone analogues represents a compelling avenue for the discovery of novel steroid-based therapeutics. While direct research on this specific class of compounds is nascent, the wealth of knowledge in pregnane chemistry provides a solid foundation for their synthesis. The promising anticancer and anti-inflammatory activities of structurally related pregnane derivatives strongly suggest that 21-Deoxyneridienone analogues could exhibit significant biological effects. Future research should focus on the targeted synthesis of a library of these analogues with diverse substitutions on the steroid scaffold. Subsequent comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate their therapeutic potential and establish structure-activity relationships. Such endeavors could lead to the identification of lead compounds with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.

References

Unveiling 21-Deoxyneridienone B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 21-Deoxyneridienone B, a pregnane steroid of interest to researchers in drug discovery and natural product chemistry. This document outlines its chemical identity, including its Chemical Abstracts Service (CAS) number and IUPAC name, alongside available data on its physicochemical properties.

Core Chemical and Physical Data

This compound is identified by the CAS number 924910-83-8 .[1][2] Its molecular formula is C₂₁H₂₈O₃. This steroid is a natural product that has been isolated from plant sources, including Marsdenia tenacissima and Croton rhamnifolius.

Based on its chemical structure and nomenclature of similar pregnane steroids, the IUPAC name for this compound is (8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H)-dione .

PropertyValueSource
CAS Number 924910-83-8[1][2]
Molecular Formula C₂₁H₂₈O₃
IUPAC Name (8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H)-dione
Natural Sources Marsdenia tenacissima, Croton rhamnifolius

Experimental Considerations

While specific experimental protocols for the synthesis and biological analysis of this compound are not extensively detailed in currently available literature, this section provides a foundational workflow based on established methods for related pregnane steroids.

General Workflow for Isolation and Characterization

The isolation of this compound from its natural plant sources typically follows a multi-step extraction and chromatographic purification process. Characterization of the isolated compound relies on a combination of spectroscopic techniques.

Isolation and Characterization Workflow Plant_Material Plant Material (e.g., Marsdenia tenacissima) Extraction Solvent Extraction (e.g., Methanol/Ethanol) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, HPLC) Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Figure 1: A generalized workflow for the isolation and characterization of this compound from plant sources.

Potential Biological Significance and Future Directions

The biological activity and mechanism of action of this compound are not yet fully elucidated. As a member of the pregnane steroid family, it is hypothesized to interact with nuclear hormone receptors or other cellular signaling pathways. Further research is required to determine its specific biological targets and potential therapeutic applications.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical mechanism of action, common for many steroid hormones, which could be investigated for this compound.

Hypothetical Steroid Signaling Pathway cluster_cell Target Cell cluster_nucleus DNB This compound Receptor Cytosolic/Nuclear Receptor DNB->Receptor Binding Complex DNB-Receptor Complex Receptor->Complex HRE Hormone Response Element (DNA) Complex->HRE Translocation to Nucleus & DNA Binding Nucleus Nucleus Gene_Transcription Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Biological_Response Biological Response mRNA->Biological_Response Translation & Protein Synthesis

Figure 2: A potential signaling pathway for this compound, illustrating its hypothetical interaction with an intracellular receptor to modulate gene expression.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and mechanisms of action of this compound are areas of ongoing research. The experimental protocols and signaling pathways described are based on general knowledge of related compounds and should be adapted and validated for specific research applications.

References

Methodological & Application

Total Synthesis of 21-Deoxyneridienone B: A Proposed Strategy

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually seeking efficient pathways for the synthesis of complex natural products with potential therapeutic applications. 21-Deoxyneridienone B, a cardenolide-like compound, presents a significant synthetic challenge due to its intricate steroidal architecture. While a specific total synthesis protocol for this compound has not been detailed in peer-reviewed literature, this application note outlines a proposed synthetic strategy based on established methodologies in steroid synthesis. This document aims to provide a conceptual framework and detailed hypothetical protocols to guide future research in this area.

The proposed retrosynthetic analysis of this compound breaks down the molecule into key starting materials and strategic bond disconnections. The core of this strategy revolves around the construction of the steroidal backbone, followed by the introduction of the characteristic butenolide ring.

Proposed Retrosynthetic Strategy

A plausible retrosynthetic pathway for this compound is envisioned to start from a readily available steroid precursor. The key transformations would involve the stereoselective installation of functional groups at various positions of the steroid nucleus and the eventual annulation of the γ-lactone ring at C-17.

Retrosynthesis This compound This compound Steroid Core with C-17 Side Chain Steroid Core with C-17 Side Chain This compound->Steroid Core with C-17 Side Chain Butenolide Formation Functionalized Steroid Intermediate Functionalized Steroid Intermediate Steroid Core with C-17 Side Chain->Functionalized Steroid Intermediate Side Chain Elongation Readily Available Steroid Precursor Readily Available Steroid Precursor Functionalized Steroid Intermediate->Readily Available Steroid Precursor Core Functionalization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on well-established reactions in steroid chemistry and are intended to serve as a starting point for the development of a total synthesis of this compound.

Table 1: Proposed Key Reaction Steps and Conditions
StepReaction NameStarting MaterialReagents and ConditionsProductExpected Yield (%)
1Grignard ReactionFunctionalized Steroid KetoneEthynylmagnesium bromide, THF, 0 °C to rtC-17 Alkynyl Alcohol85-95
2Hydration of AlkyneC-17 Alkynyl AlcoholHgSO₄, H₂SO₄, H₂O/THFC-17 Acetyl Steroid70-80
3Reformatsky ReactionC-17 Acetyl SteroidEthyl bromoacetate, Zn, Benzene, refluxβ-Hydroxy Ester60-70
4Dehydration & Lactonizationβ-Hydroxy EsterAcetic anhydride, Sodium acetate, refluxThis compound50-60
Detailed Methodologies

Step 1: Synthesis of the C-17 Alkynyl Alcohol

  • A solution of the functionalized steroid ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Ethynylmagnesium bromide (1.5 eq, 0.5 M in THF) is added dropwise to the stirred solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the C-17 alkynyl alcohol.

Step 2: Synthesis of the C-17 Acetyl Steroid

  • To a solution of the C-17 alkynyl alcohol (1.0 eq) in a mixture of THF and water is added mercuric sulfate (0.1 eq) and concentrated sulfuric acid (0.2 eq).

  • The reaction mixture is heated to 60 °C and stirred for 6 hours.

  • After cooling to room temperature, the mixture is neutralized with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification by flash chromatography provides the C-17 acetyl steroid.

Step 3: Synthesis of the β-Hydroxy Ester via Reformatsky Reaction

  • A mixture of activated zinc dust (2.0 eq) and a crystal of iodine in anhydrous benzene is heated to reflux.

  • A solution of the C-17 acetyl steroid (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous benzene is added dropwise to the refluxing suspension.

  • The reaction mixture is maintained at reflux for 2 hours.

  • After cooling, the reaction is quenched with 10% aqueous sulfuric acid.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude β-hydroxy ester is purified by column chromatography.

Step 4: Dehydration and Lactonization to form this compound

  • A mixture of the β-hydroxy ester (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (10 eq) is heated to reflux for 5 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product, this compound, is purified by preparative thin-layer chromatography or HPLC.

Workflow of the Proposed Synthesis

The overall synthetic workflow is designed to be a linear sequence, starting from a functionalized steroid precursor and proceeding through key intermediates to the final target molecule.

Synthesis_Workflow A Functionalized Steroid Ketone B C-17 Alkynyl Alcohol A->B Grignard Reaction C C-17 Acetyl Steroid B->C Hydration D β-Hydroxy Ester C->D Reformatsky Reaction E This compound D->E Lactonization

Caption: Proposed synthetic workflow for this compound.

This application note provides a conceptual and detailed, albeit hypothetical, framework for the total synthesis of this compound. The presented protocols are based on established and reliable transformations in steroid chemistry and offer a solid foundation for researchers to embark on the synthesis of this and related cardenolide natural products. Experimental validation and optimization of each step will be crucial for the successful realization of this synthetic endeavor.

Application Notes and Protocols for the Semi-synthesis of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, albeit hypothetical, protocol for the semi-synthesis of 21-Deoxyneridienone B, a pregnane-type steroid. Due to the absence of published synthetic routes for this specific molecule, the proposed methodology is based on the established Barton-McCombie deoxygenation reaction. This protocol outlines the conversion of a putative precursor, Neridienone B (hypothesized to contain a C21-hydroxyl group), to this compound. This document is intended to serve as a foundational guide for researchers aiming to synthesize and explore the biological activities of this and related compounds.

Introduction

This compound is a steroid molecule belonging to the pregnane class of diterpenoids. While its specific biological functions are not yet extensively documented in publicly available literature, related pregnane glycosides isolated from plants of the Marsdenia genus have demonstrated a range of biological activities, including cytotoxic effects and the ability to reverse multidrug resistance in cancer cell lines.[1][2][3] The semi-synthesis of derivatives like this compound is a crucial step in the exploration of structure-activity relationships and the development of novel therapeutic agents.

The proposed semi-synthesis begins with the precursor Neridienone B. The nomenclature "this compound" strongly implies that Neridienone B possesses a hydroxyl group at the C21 position, which is removed to yield the target compound. The Barton-McCombie deoxygenation is a well-established and reliable method for the deoxygenation of unhindered primary and secondary alcohols, making it an ideal candidate for this transformation.[4][5][6][7][8]

Proposed Semi-Synthetic Pathway

The conversion of Neridienone B to this compound can be envisioned as a two-step process, characteristic of the Barton-McCombie deoxygenation:

  • Formation of a Thiocarbonyl Derivative: The C21-hydroxyl group of Neridienone B is first converted into a thiocarbonyl derivative, such as a xanthate ester. This "activates" the hydroxyl group for radical cleavage.

  • Radical-Mediated Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride) to effect the removal of the thiocarbonyl group and its replacement with a hydrogen atom.

Experimental Protocols

Note: The following protocols are hypothetical and based on standard procedures for the Barton-McCombie deoxygenation. Researchers should optimize these conditions for the specific substrate.

Protocol 1: Synthesis of the C21-Xanthate Ester of Neridienone B

Objective: To convert the C21-hydroxyl group of Neridienone B into a xanthate ester.

Materials:

  • Neridienone B

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Carbon Disulfide (CS₂)

  • Methyl Iodide (MeI)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of Neridienone B (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0 °C using an ice bath.

  • Sodium hydride (1.5 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the alkoxide.

  • Carbon disulfide (5.0 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 1 hour.

  • Methyl iodide (5.0 equivalents) is then added, and the mixture is stirred at room temperature for 24 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl).

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the C21-xanthate ester of Neridienone B.

Protocol 2: Deoxygenation of the C21-Xanthate Ester to Yield this compound

Objective: To perform the radical-mediated deoxygenation of the C21-xanthate ester.

Materials:

  • C21-Xanthate Ester of Neridienone B (from Protocol 1)

  • Anhydrous Toluene

  • Tributyltin Hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Argon or Nitrogen gas supply

  • Standard glassware for reflux reactions

Procedure:

  • The C21-xanthate ester (1.0 equivalent) is dissolved in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents) are added to the solution at room temperature.

  • The reaction mixture is heated to 90 °C and stirred for 4 hours, or until the starting material is consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford this compound. Due to the toxicity and difficulty in removing tin byproducts, it is advisable to use a fluoride workup or specialized purification techniques.

Data Presentation

As no experimental data for the semi-synthesis of this compound has been published, the following table provides representative yields for the two steps of a Barton-McCombie deoxygenation on a steroidal secondary alcohol, which can be used as a benchmark for what might be expected.

StepReactionSubstrateProductTypical Yield (%)
1Xanthate FormationSteroidal Secondary AlcoholSteroidal Xanthate85-95
2DeoxygenationSteroidal XanthateDeoxygenated Steroid70-90

Visualizations

Proposed Experimental Workflow

G Workflow for the Semi-synthesis of this compound cluster_0 Step 1: Xanthate Formation cluster_1 Step 2: Deoxygenation A Neridienone B B Addition of NaH in THF at 0°C A->B C Addition of CS2, warm to RT B->C D Addition of MeI, stir for 24h C->D E Workup and Purification D->E F Neridienone B C21-Xanthate Ester E->F G Neridienone B C21-Xanthate Ester H Addition of n-Bu3SnH and AIBN in Toluene G->H I Reflux at 90°C for 4h H->I J Purification I->J K This compound J->K

Caption: Proposed workflow for the semi-synthesis of this compound.

Logical Relationship of the Chemical Transformation

G Logical Flow of the Barton-McCombie Deoxygenation Start Precursor: Neridienone B (with C21-OH) Step1 Activation of Hydroxyl Group Start->Step1 Formation of Thiocarbonyl Ester Intermediate Intermediate: Neridienone B C21-Xanthate Step1->Intermediate Step2 Radical-Mediated C-O Bond Cleavage and Hydrogen Atom Transfer Intermediate->Step2 Reaction with Radical Initiator and H-donor Product Final Product: This compound Step2->Product

Caption: Logical steps of the Barton-McCombie deoxygenation.

Conclusion

The provided application notes and protocols outline a plausible and chemically sound, though hypothetical, semi-synthetic route to this compound from its likely precursor, Neridienone B. The use of the Barton-McCombie deoxygenation offers a high-yielding and reliable method for the key deoxygenation step. These guidelines are intended to facilitate further research into the synthesis and biological evaluation of this and related pregnane-type steroids, which may hold potential as novel therapeutic agents. It is strongly recommended that researchers consult primary literature for detailed procedures of the Barton-McCombie reaction on structurally similar molecules to refine and optimize the proposed protocols.

References

Application Note: Quantification of 21-Deoxyneridienone B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

21-Deoxyneridienone B is a cardenolide, a type of cardiac glycoside. These compounds are of significant interest to researchers in drug development and toxicology due to their potent biological activities, primarily through the inhibition of the Na+/K+-ATPase enzyme. Accurate quantification of this compound is essential for pharmacokinetic studies, toxicological assessments, and for understanding its mechanism of action. This document provides a detailed protocol for its analysis, which can be adapted and validated by researchers for their specific applications.

Experimental

Sample Preparation

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted for the extraction of this compound from various matrices. The choice of method will depend on the specific matrix and the required level of cleanup.

Liquid-Liquid Extraction (LLE) for Plasma/Serum:

  • To 1 mL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled analogue or a structurally similar cardiac glycoside not present in the sample).

  • Add 3 mL of a non-polar organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Plant Extracts:

  • Homogenize the plant material and extract with a suitable solvent such as methanol or ethanol.

  • Centrifuge the extract and dilute the supernatant with water.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the diluted extract onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elute the cardiac glycosides with methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described for LLE.

Liquid Chromatography

The chromatographic separation can be achieved using a reversed-phase C18 column with a gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of cardiac glycosides.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 10 minutes.

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound. For structurally similar cardiac glycosides, the fragmentation often involves the loss of the sugar moiety and subsequent fragmentation of the aglycone. As a starting point, researchers should determine the protonated molecule [M+H]+ and then optimize the collision energy to obtain characteristic product ions.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the target analyte.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison. The following tables are templates that should be populated with experimental data upon method validation.

Table 1: Optimized Mass Spectrometry Parameters (Representative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compoundTo be determinedTo be determined100To be optimized
Internal StandardTo be determinedTo be determined100To be optimized

Table 2: Method Validation Summary (Representative)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% bias)Within ±15%
Precision (%RSD)< 15%
Recovery (%)85-115%
Matrix Effect (%)< 15%

Experimental Protocols & Workflows

A visual representation of the experimental workflow is provided below.

experimental_workflow sample Sample (Plasma, Plant Extract) extraction Extraction (LLE or SPE) sample->extraction Add Internal Standard concentration Evaporation & Reconstitution extraction->concentration analysis UHPLC-MS/MS Analysis concentration->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General workflow for the quantification of this compound.

Signaling Pathway

Cardiac glycosides, including presumably this compound, exert their biological effects primarily by inhibiting the Na+/K+-ATPase pump in the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. Elevated calcium levels can trigger various downstream signaling cascades, including those leading to apoptosis. Additionally, inhibition of Na+/K+-ATPase can influence other signaling pathways, such as the NF-κB pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX ↓ Na+ gradient IKK IKK Complex NaK_ATPase->IKK Modulates Ca_increase ↑ Intracellular Ca2+ NCX->Ca_increase ↓ Ca2+ efflux Apoptosis Apoptosis Ca_increase->Apoptosis Triggers IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocation Apoptosis_genes Apoptosis-related Gene Transcription NFkB_active->Apoptosis_genes Apoptosis_genes->Apoptosis Induces DeoxyneridienoneB This compound DeoxyneridienoneB->NaK_ATPase Inhibition

Application Notes and Protocols for In Vitro Experimental Design of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

21-Deoxyneridienone B is a member of the cardenolide family, a class of naturally occurring steroids.[1][2] Cardenolides have a long history of use in treating heart conditions and have recently garnered significant interest for their potential therapeutic applications in a variety of diseases, including cancer.[3] In vitro and in vivo studies have demonstrated that cardenolides possess antitumor, antibacterial, and antiviral properties.[2] The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase, an essential ion pump in animal cells.[1]

These application notes provide a comprehensive in vitro experimental design to elucidate the biological activities and potential mechanisms of action of this compound. The following protocols are intended for researchers, scientists, and drug development professionals.

I. Preliminary Cytotoxicity Screening

The initial step in characterizing the biological activity of this compound is to assess its cytotoxic effects on various cancer cell lines. This will help determine the compound's potency and selectivity.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer1.5
MDA-MB-231Breast Cancer2.8
A549Lung Cancer0.9
HCT116Colon Cancer1.2
HeLaCervical Cancer3.5
HEK293Normal Kidney (Control)> 50
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

experimental_workflow cluster_screening Preliminary Screening cluster_mechanism Mechanism of Action Studies A Cancer & Normal Cell Lines B Treat with this compound (0.01 - 100 µM) A->B C MTT Assay (48h) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select sensitive cell lines F Cell Cycle Analysis (Flow Cytometry) D->F Select sensitive cell lines G Western Blot Analysis E->G F->G H Signaling Pathway Analysis G->H

Figure 1: Overall experimental workflow for the in vitro characterization of this compound.

II. Mechanism of Action Studies

Based on the cytotoxicity screening, further experiments should be conducted on the most sensitive cancer cell lines to elucidate the mechanism of cell death.

A. Apoptosis Induction

To determine if this compound induces apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.

Table 2: Hypothetical Apoptosis Analysis in A549 Cells Treated with this compound
TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
Control02.11.50.8
This compound0.515.35.21.1
This compound1.035.812.71.9
This compound2.058.225.43.2
Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • A549 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and treat with this compound at concentrations around the IC50 value (e.g., 0.5, 1.0, and 2.0 µM) for 24 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour of staining.

B. Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, flow cytometry analysis of PI-stained cells is performed.

Table 3: Hypothetical Cell Cycle Distribution in A549 Cells Treated with this compound
TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Control055.225.119.7
This compound0.558.920.320.8
This compound1.065.415.818.8
This compound2.075.110.214.7
Protocol 3: Cell Cycle Analysis

Materials:

  • A549 cells

  • This compound

  • PBS

  • 70% Ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat A549 cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the DNA content by flow cytometry.

III. Investigation of Molecular Mechanisms

To further understand the molecular pathways affected by this compound, Western blot analysis can be performed to examine the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blot Analysis

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction:

    • Treat A549 cells with this compound for 24 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

signaling_pathway cluster_apoptosis Apoptotic Pathway cluster_cell_cycle Cell Cycle Regulation Bax Bax (Pro-apoptotic) Caspase3 Cleaved Caspase-3 (Executioner) Bax->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 (CDK Inhibitor) G1_arrest G1 Phase Arrest p21->G1_arrest CyclinD1 Cyclin D1 (Pro-proliferation) CyclinD1->G1_arrest Inhibits progression Compound This compound Compound->Bax Upregulates Compound->Bcl2 Downregulates Compound->p21 Upregulates Compound->CyclinD1 Downregulates

Figure 2: Proposed signaling pathway of this compound inducing apoptosis and cell cycle arrest.

Conclusion

This document outlines a systematic in vitro approach to characterize the biological activity of this compound. The proposed experiments will provide valuable data on its cytotoxic potential, mechanism of cell death, and effects on cell cycle regulation in cancer cells. The results from these studies will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Studying 21-Deoxyneridienone B in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

21-Deoxyneridienone B is a cardenolide, a class of steroid-like compounds, likely derived from plants of the Apocynaceae family, which includes the well-known Nerium oleander. While specific research on this compound is limited, its classification as a cardenolide suggests it shares pharmacological and toxicological properties with other cardiac glycosides such as oleandrin and digoxin.[1][2][3] Cardiac glycosides are known for their effects on the cardiovascular system, as well as their potential anticancer, neuroprotective, and antiviral activities.[4][5][6] The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][7]

These application notes provide a framework for researchers to investigate the biological effects of this compound using various animal models. The protocols are based on established methodologies for studying cardiac glycosides and can be adapted to explore the specific activities of this compound.

I. Potential Therapeutic Areas and Relevant Animal Models

Given the known activities of related cardiac glycosides, the following therapeutic areas are prime candidates for investigation with this compound.

Table 1: Potential Therapeutic Applications and Corresponding Animal Models

Therapeutic AreaKey Biological EffectRecommended Animal Models
Cardiovascular Diseases Cardiotonic activity, potential for arrhythmia- Rodent models of heart failure: Coronary artery ligation to induce myocardial infarction.[8] - Zebrafish larvae: For high-throughput screening of cardiotoxicity and chronotropic effects.
Oncology Cytotoxicity, induction of apoptosis, inhibition of tumor growth- Xenograft mouse models: Subcutaneous or orthotopic implantation of human cancer cell lines (e.g., prostate, pancreatic, lung).[2] - Syngeneic mouse models: Implantation of murine tumor cells to study effects in the context of a competent immune system.
Neuroprotection Protection against ischemic neuronal death- Rodent models of stroke: Middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.[4]
Toxicology Assessment of acute and chronic toxicity- Acute toxicity studies in rodents (rats, mice): To determine the LD50 and identify target organs of toxicity.[2]

II. Experimental Protocols

A. In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines the steps to evaluate the anti-tumor activity of this compound in a subcutaneous xenograft model using human prostate cancer cells (PC-3).

1. Cell Culture and Animal Husbandry:

  • Culture PC-3 cells in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Use male athymic nude mice, 6-8 weeks old. House animals in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

2. Tumor Implantation:

  • Harvest PC-3 cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Group: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at predetermined doses (e.g., 0.5, 1, and 2 mg/kg/day). The vehicle for administration should be determined based on the solubility of the compound (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Control Group: Administer the vehicle alone following the same schedule.

  • Positive Control Group (optional): Administer a standard-of-care chemotherapeutic agent for prostate cancer (e.g., docetaxel).

  • Treat animals for a specified period (e.g., 21-28 days).

4. Data Collection and Analysis:

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors.

  • Collect blood for hematological and serum chemistry analysis to assess toxicity.

  • Homogenize a portion of the tumor tissue for pharmacodynamic studies (e.g., Western blot to analyze apoptosis-related proteins like cleaved caspase-3 or NF-κB pathway components).

  • Fix the remaining tumor tissue in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

B. Neuroprotective Effects in a Murine Stroke Model (MCAO)

This protocol describes the evaluation of this compound's neuroprotective potential in a transient middle cerebral artery occlusion (MCAO) model in mice.

1. Animal Preparation:

  • Use male C57BL/6 mice, 8-10 weeks old.

  • Anesthetize the mice with isoflurane (3% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.

  • Maintain body temperature at 37°C using a heating pad.

2. MCAO Surgery:

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a silicon-coated 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

  • Sham-operated animals will undergo the same surgical procedure without filament insertion.

3. Treatment Protocol:

  • Randomize animals into treatment and control groups.

  • Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the time of reperfusion or at a specified time post-reperfusion (e.g., 1, 2, or 4 hours) to assess the therapeutic window.[4]

4. Neurological Deficit Scoring and Infarct Volume Measurement:

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Following behavioral testing, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Remove the brains and section them coronally.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software and correct for edema.

C. Cardiotoxicity Assessment in Zebrafish Larvae

This protocol provides a high-throughput method for assessing the potential cardiotoxicity of this compound.

1. Zebrafish Maintenance and Embryo Collection:

  • Maintain adult zebrafish according to standard protocols.

  • Collect embryos after natural spawning and maintain them in E3 embryo medium at 28.5°C.

2. Drug Exposure:

  • At 48 hours post-fertilization (hpf), place individual larvae into 96-well plates.

  • Expose larvae to a range of concentrations of this compound dissolved in E3 medium. Include a vehicle control group.

3. Cardiotoxicity Evaluation:

  • At 72 hpf (after 24 hours of exposure), assess cardiac function under a microscope.

  • Heart Rate: Count the number of ventricular contractions over a 15-second interval and multiply by four to get beats per minute.

  • Arrhythmia: Observe for irregular heartbeats.

  • Pericardial Edema: Score the presence and severity of fluid accumulation around the heart.

  • Morphological Defects: Examine for any structural abnormalities in the heart.

4. Data Analysis:

  • Calculate the mean heart rate for each concentration and compare it to the control group.

  • Determine the percentage of larvae exhibiting arrhythmia and pericardial edema at each concentration.

  • Calculate the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for a specific endpoint like arrhythmia).

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

The primary molecular target of cardiac glycosides is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of downstream events.

Na_K_ATPase_Inhibition_Pathway CG This compound (Cardiac Glycoside) NKA Na+/K+-ATPase CG->NKA Inhibits NFkB NF-κB Pathway Inhibition CG->NFkB May Inhibit Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR Apoptosis Apoptosis Ca_in->Apoptosis Induces Ca_release ↑ Ca2+ Release SR->Ca_release Contraction ↑ Myocardial Contractility (Inotropy) Ca_release->Contraction Xenograft_Workflow start Start: PC-3 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to 100-150 mm³ implant->tumor_growth randomize Randomize into Groups (Vehicle, Treatment) tumor_growth->randomize treatment Daily Treatment (e.g., 21 days) randomize->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring During euthanasia Euthanasia & Tissue Collection treatment->euthanasia analysis Data Analysis: - Tumor Weight - Histology - Western Blot euthanasia->analysis end End analysis->end MCAO_Workflow start Start: Anesthetize Mouse mcao Induce MCAO (60 min occlusion) start->mcao reperfusion Reperfusion mcao->reperfusion treatment Administer this compound or Vehicle reperfusion->treatment recovery Recovery & Monitoring (24 hours) treatment->recovery assessment Neurological Scoring recovery->assessment euthanasia Euthanasia & Brain Collection assessment->euthanasia staining TTC Staining & Infarct Volume Measurement euthanasia->staining end End staining->end

References

Application Notes and Protocols for Testing the Cytotoxicity of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of 21-Deoxyneridienone B, a natural product with potential therapeutic applications. The following methodologies are designed to ensure robust and reproducible data for academic research and preclinical drug development.

Introduction

This compound is a natural compound that warrants investigation for its potential cytotoxic activity against various cell lines. Cytotoxicity assays are crucial in the initial stages of drug discovery to determine a compound's efficacy and safety profile.[1] These protocols outline standard in vitro methods to quantify cell viability and cell death following treatment with this compound.

Materials and Reagents

  • Cell Lines: A panel of relevant human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, BALB/c 3T3).

  • Culture Medium: Appropriate complete growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • This compound: Stock solution of known concentration dissolved in a suitable solvent (e.g., DMSO).

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Proliferation Assay Kit

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Neutral Red (NR) solution

  • Other Reagents: Phosphate Buffered Saline (PBS), Trypsin-EDTA, DMSO (vehicle control), Triton X-100 (positive control for LDH assay), Staurosporine (positive control for apoptosis).

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader (absorbance, fluorescence, luminescence)

    • Flow cytometer

    • Inverted microscope

    • 96-well clear and opaque-walled microplates

    • Multichannel pipette

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Culture selected cell lines in their respective complete growth medium. Once confluent, detach the cells using Trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in the complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

  • Treatment: After overnight incubation, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

Cell Viability Assessment: MTT Assay

The MTT assay measures the metabolic activity of viable cells.

  • Reagent Preparation: Prepare the MTT solution according to the manufacturer's instructions.

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assessment: LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Sample Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture as per the manufacturer's protocol. Include controls for maximum LDH release (cells lysed with Triton X-100).

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Apoptosis Assessment: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Basal Cytotoxicity: Neutral Red Uptake (NRU) Assay

The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[2]

  • Treatment: Treat cells with this compound for 24 hours.[3]

  • NR Incubation: Remove the treatment medium and add pre-warmed medium containing Neutral Red. Incubate for 3 hours.[3]

  • Washing and Destaining: Wash the cells with PBS and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye.[3]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance.[3]

  • Data Analysis: Determine the concentration at which the compound reduces the uptake of neutral red by 50% (IC50).

Data Presentation

Summarize the quantitative data in the following tables.

Table 1: Cell Viability (MTT Assay) after Treatment with this compound

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100100100
X1
X2
X3
X4
IC50 (µM)

Table 2: Cytotoxicity (LDH Assay) after Treatment with this compound

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle Control)000
X1
X2
X3
X4
Positive Control100100100

Table 3: Apoptosis Analysis (Annexin V/PI Staining) after 48h Treatment

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)
X1
X2
X3
Staurosporine (Positive Control)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Treat Cells (24, 48, 72h) Cell_Culture->Treatment Compound_Prep Prepare this compound Dilutions Compound_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Annexin_V Annexin V/PI Staining Treatment->Annexin_V NRU Neutral Red Uptake Treatment->NRU Data_Analysis Calculate % Viability, % Cytotoxicity, % Apoptosis MTT->Data_Analysis LDH->Data_Analysis Annexin_V->Data_Analysis NRU->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50

Caption: Workflow for assessing the cytotoxicity of this compound.

Apoptosis Signaling Pathway

G Drug This compound Cell_Stress Cellular Stress Drug->Cell_Stress Bcl2 Bcl-2 (Anti-apoptotic) Cell_Stress->Bcl2 Bax Bax (Pro-apoptotic) Cell_Stress->Bax Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Bax->Mitochondria

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

References

Application Notes and Protocols: Utilizing Compound N (Hypothetical Natural Product) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

An important note before proceeding: Comprehensive searches for "21-Deoxyneridienone B" did not yield specific biological activity, established targets, or its use as a chemical probe in the provided search results. Therefore, this document provides a generalized framework and detailed protocols for how a researcher might approach characterizing a novel natural product, hypothetically named "Compound N," as a chemical probe, based on established methodologies for natural product target identification.[1][2][3][4][5] The quantitative data and specific signaling pathway interactions are illustrative.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Natural products are a rich source of bioactive molecules with therapeutic potential.[5] Identifying the cellular targets of these compounds is crucial for understanding their mechanisms of action and for developing them into selective chemical probes or drugs.[1][4] A chemical probe is a small molecule used to study biological systems by selectively binding to a specific protein target, thereby modulating its function.[6][7][8] High-quality chemical probes are characterized by high potency and selectivity for their intended target.[6][9]

This document outlines protocols for the characterization and application of "Compound N," a hypothetical novel natural product, as a chemical probe. The described workflows cover target identification using affinity chromatography coupled with mass spectrometry, target engagement confirmation with a Cellular Thermal Shift Assay (CETSA), and a functional assay to probe the compound's effect on a relevant signaling pathway, in this case, the NF-κB pathway.[10][11]

2. Data Presentation: Illustrative Quantitative Data for Compound N

The following tables represent hypothetical data that would be generated from the successful application of the protocols described below.

Table 1: Target Binding Affinity of Compound N

Target ProteinBinding Affinity (K D )Assay Method
IKKβ75 nMIsothermal Titration Calorimetry (ITC)
IKKα1.2 µMSurface Plasmon Resonance (SPR)
Other Kinases> 30 µMKinase Panel Screen

Table 2: In Vitro Functional Activity of Compound N

AssayIC 50 /EC 50Description
IKKβ Kinase Assay150 nMInhibition of IκBα phosphorylation
NF-κB Reporter Assay300 nMInhibition of TNFα-induced NF-κB activation
Cell Viability (HeLa)> 50 µMCytotoxicity assessment after 24h

3. Experimental Protocols

Protocol 1: Target Identification using Affinity Chromatography and Mass Spectrometry

This protocol describes the "fishing" of cellular targets of Compound N from cell lysate using an immobilized version of the compound.[4] This is a common compound-centered chemical proteomics approach.[2]

Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of Compound N containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne or biotin). The attachment point of the linker should be chosen carefully to minimize disruption of the compound's biological activity.

  • Immobilization of Compound N:

    • Covalently attach the synthesized Compound N derivative to a solid support, such as NHS-activated sepharose beads, via the terminal reactive group.

    • Wash the beads extensively with a blocking buffer (e.g., ethanolamine) to quench any remaining reactive sites.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., HeLa or RAW 264.7) to ~80-90% confluency.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Affinity Pull-down:

    • Incubate the clarified cell lysate with the Compound N-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated only with the linker and blocking agent.

    • For a competitive binding control, pre-incubate another aliquot of the lysate with an excess of free, unmodified Compound N before adding the Compound N-immobilized beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done by:

      • Competitive elution with a high concentration of free Compound N.

      • Denaturing elution with a buffer containing SDS and a reducing agent.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the Compound N pull-down but absent or significantly reduced in the control lanes.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

Diagram of Experimental Workflow:

workflow1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CompoundN Compound N Probe Synthesize Probe (Compound N + Linker) CompoundN->Probe Beads Immobilize Probe on Beads Probe->Beads Incubate Incubate Beads with Lysate Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Target Identify Target Protein(s) MS->Target

Caption: Workflow for target identification using affinity chromatography.

Protocol 2: Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. This label-free approach is valuable for confirming target engagement in intact cells.[3]

Methodology:

  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with either Compound N (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A non-heated control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.

    • Collect the supernatant.

  • Analysis by Western Blot:

    • Quantify the amount of the putative target protein (identified in Protocol 1) remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.

    • Plot the band intensities against the temperature for both vehicle- and Compound N-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of Compound N indicates target engagement.

Diagram of CETSA Workflow:

workflow2 cluster_cell_prep Cell Preparation cluster_heating_lysis Heating and Lysis cluster_detection Detection Cells Culture Cells Treat Treat with Compound N or Vehicle Cells->Treat Heat Heat Aliquots (Temp Gradient) Treat->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Centrifuge Centrifuge to Separate Soluble/Insoluble Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Curve Plot Melting Curve WB->Curve

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol 3: Functional Assay - NF-κB Reporter Assay

Assuming Compound N is found to target a component of the NF-κB signaling pathway (e.g., IKKβ), this assay will quantify its functional effect on the pathway.

Methodology:

  • Cell Line and Reagents:

    • Use a cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

    • Stimulant: Tumor Necrosis Factor-alpha (TNFα) to activate the NF-κB pathway.

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of Compound N or vehicle control for 1-2 hours.

    • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include a non-stimulated control.

  • Luciferase Measurement:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) if cytotoxicity is a concern.

    • Plot the normalized luciferase activity against the concentration of Compound N.

    • Calculate the IC 50 value, which is the concentration of Compound N that causes 50% inhibition of the TNFα-induced NF-κB activity.

Diagram of NF-κB Signaling Pathway and Point of Inhibition:

pathway cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD Recruits IKK IKK Complex (IKKα/IKKβ/NEMO) TRADD->IKK Activates IkB IκBα IKK->IkB Phosphorylates CompoundN Compound N CompoundN->IKK Inhibits NFkB_IkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Nucleus Nucleus Transcription Gene Transcription (Inflammation) NFkB_nuc->Transcription Induces

Caption: Inhibition of the canonical NF-κB pathway by Compound N.

References

In-depth Analysis of 21-Deoxyneridienone B: A Compound Awaiting Detailed Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for scientific literature and commercial data, detailed application notes and experimental protocols for 21-Deoxyneridienone B remain elusive. This suggests that the compound is either a very recent discovery or has not yet been the subject of extensive, publicly available research. While commercial suppliers for this compound can be identified, the lack of published studies limits the ability to provide in-depth application and protocol information as requested by the research and drug development community.

Commercial Availability

For researchers interested in acquiring this compound for their own studies, the following commercial suppliers have been identified:

SupplierWebsite
MedChemExpress--INVALID-LINK--
Nordic Biosite--INVALID-LINK--
ChemicalBook--INVALID-LINK--

Note: This is not an exhaustive list and availability may vary.

Inferred Potential Applications from Related Compounds

This compound is a C21 steroidal glycoside, a class of compounds predominantly isolated from the plant Marsdenia tenacissima. While specific data on this compound is not available, research on other C21 steroidal glycosides from this plant suggests potential areas of investigation. These related compounds have demonstrated a range of biological activities, including:

  • Anti-tumor Properties: Many C21 steroidal glycosides from Marsdenia tenacissima have been shown to possess cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: Inhibition of inflammatory markers, such as nitric oxide (NO), has been observed with some of these compounds.

  • Immunomodulatory Activity: Certain steroidal glycosides have been found to modulate immune responses.

The primary mechanism of action for some of these related compounds is thought to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.

Hypothetical Signaling Pathway and Experimental Workflow

Given the anti-inflammatory potential of related C21 steroidal glycosides, a hypothetical signaling pathway that this compound might influence is the NF-κB signaling pathway . The following diagrams illustrate this hypothetical pathway and a general workflow for its investigation.

G Hypothetical NF-κB Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound This compound This compound->IKK Complex Inhibits? Target Gene Transcription Target Gene Transcription NF-κB (p50/p65)_n->Target Gene Transcription Initiates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G General Experimental Workflow for Investigating Bioactivity Compound Acquisition Compound Acquisition Cell Culture Cell Culture Compound Acquisition->Cell Culture Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Cell Culture->Cytotoxicity Assay (e.g., MTT) Anti-inflammatory Assay (e.g., NO measurement) Anti-inflammatory Assay (e.g., NO measurement) Cell Culture->Anti-inflammatory Assay (e.g., NO measurement) Data Analysis Data Analysis Cytotoxicity Assay (e.g., MTT)->Data Analysis Western Blot for NF-κB pathway proteins Western Blot for NF-κB pathway proteins Anti-inflammatory Assay (e.g., NO measurement)->Western Blot for NF-κB pathway proteins Western Blot for NF-κB pathway proteins->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A general experimental workflow to test the bioactivity of this compound.

Future Research Directions

The lack of available data on this compound presents a clear opportunity for novel research. Future studies could focus on:

  • Isolation and Structural Elucidation: Detailed characterization of the compound's structure.

  • In vitro and in vivo Bioactivity Screening: Comprehensive testing against a panel of cancer cell lines and in animal models of inflammation.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

  • Synthesis of Analogs: Creation of derivatives to explore structure-activity relationships and potentially enhance therapeutic properties.

Until such research is conducted and published, the scientific community's understanding of this compound will remain limited. Researchers are encouraged to utilize the commercially available compound to initiate these much-needed investigations.

Troubleshooting & Optimization

Technical Support Center: Purification of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 21-Deoxyneridienone B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this cardiac glycoside. The information presented is based on established methodologies for the purification of steroids and cardiac glycosides and is intended to serve as a general guide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial extract containing this compound is highly pigmented. How can I remove these interfering compounds?

A1: The presence of pigments, such as chlorophyll, is a common issue when isolating natural products. These can interfere with chromatographic separation and analysis.

Troubleshooting Steps:

  • Liquid-Liquid Partitioning: After initial extraction with a polar solvent like methanol or ethanol, partition the extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol). Pigments and lipids will preferentially move to the hexane layer, while the more polar cardiac glycosides remain in the aqueous methanol layer.[1]

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. The polar pigments will elute first with a low concentration of organic solvent, while this compound will be retained and can be eluted with a higher concentration of organic solvent.

  • Adsorbent Treatment: Treatment of the extract with activated charcoal or lead hydroxide can help in the removal of pigments.[2] However, it's crucial to first test this on a small scale as it may also adsorb the target compound.

Q2: I am observing co-elution of impurities with this compound during my silica gel column chromatography. How can I improve the separation?

A2: Co-elution of structurally similar steroidal compounds is a frequent challenge.[1] Optimizing your chromatographic conditions is key to achieving better resolution.

Troubleshooting Steps:

  • Solvent System Modification:

    • Gradient Elution: If using an isocratic system, switch to a shallow gradient elution. Start with a less polar mobile phase and gradually increase the polarity. For example, begin with a hexane:ethyl acetate mixture and slowly increase the proportion of ethyl acetate.[1]

    • Solvent Selectivity: Try different solvent systems. Replacing ethyl acetate with dichloromethane or acetone can alter the selectivity of the separation.

  • Stationary Phase Selection:

    • Consider using a different stationary phase. If silica gel is not providing adequate separation, alumina or a bonded-phase silica (like diol or cyano) might offer different selectivity.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is recommended. A C18 column with a methanol:water or acetonitrile:water gradient is a good starting point for cardiac glycosides.[3]

Q3: My yield of this compound is very low after purification. What are the potential causes and solutions?

A3: Low recovery can be attributed to several factors, from incomplete extraction to degradation of the compound.

Troubleshooting Steps:

  • Extraction Efficiency: Ensure the initial extraction is exhaustive. Multiple extractions of the source material will improve recovery.[3] Using techniques like ultrasonication or Soxhlet extraction can also enhance efficiency.[3]

  • Compound Instability: Steroids and cardiac glycosides can be sensitive to pH and temperature.[4][5]

    • Avoid strong acids or bases during extraction and purification unless necessary for a specific step.[4]

    • Perform purification steps at room temperature or below if there is evidence of thermal degradation.

  • Irreversible Adsorption: The compound might be irreversibly adsorbing to the stationary phase.

    • Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase.

    • If using HPLC, ensure proper column conditioning and passivation of any active sites.

  • Monitor Fractions Carefully: Use a sensitive detection method (e.g., UV absorbance at an appropriate wavelength, or TLC with a specific stain) to avoid discarding fractions containing the product. The Liebermann-Burchard test or specific spray reagents for cardiac glycosides can be useful for TLC analysis.[1]

Q4: I am having difficulty detecting this compound in my fractions. What are the recommended analytical techniques?

A4: Effective detection is crucial for successful purification.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC):

    • Visualization: Use a UV lamp (if the compound is UV active). Staining with reagents like 5% H2SO4 in methanol followed by heating can reveal steroids as colored spots.[1] The Kedde reagent is specific for the butenolide ring of cardenolides and will produce a violet color.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • Detection: A UV detector is commonly used. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be employed.[6]

  • Mass Spectrometry (MS): Direct infusion or LC-MS can confirm the presence of the compound by its molecular weight. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred for steroids to minimize fragmentation.[6][7]

Data Presentation

Table 1: Hypothetical Comparison of Purification Techniques for this compound

Purification StepPurity of this compoundYield (%)Throughput
Crude Extract 5%100%High
Liquid-Liquid Partitioning 20%90%High
Silica Gel Column Chromatography 75%65%Medium
Preparative HPLC >98%40%Low
Recrystallization >99%30%Low

Table 2: Example Gradient Elution for Preparative HPLC

Time (minutes)% Solvent A (Water)% Solvent B (Acetonitrile)Flow Rate (mL/min)
0604010
20406010
25208010
30208010
31604010
40604010

Experimental Protocols

Protocol 1: Extraction and Initial Cleanup

  • Extraction: Macerate the dried and powdered source material in methanol (1:10 w/v) for 24 hours at room temperature. Filter and repeat the extraction twice.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude residue.

  • Defatting: Suspend the crude residue in 90% aqueous methanol and partition against an equal volume of hexane. Repeat the hexane wash three times.

  • Solvent Removal: Collect the aqueous methanol layer and evaporate the methanol under reduced pressure.

  • Final Extraction: Extract the remaining aqueous solution with chloroform or ethyl acetate. This fraction will contain the semi-purified this compound.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.

  • Sample Loading: Adsorb the semi-purified extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of hexane:ethyl acetate (9:1). Gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor by TLC using a suitable visualization reagent.

  • Pooling: Combine the fractions containing pure this compound and concentrate.

Visualizations

PurificationWorkflow A Crude Plant Extract B Liquid-Liquid Partitioning (Hexane/Aqueous MeOH) A->B C Hexane Layer (Pigments, Lipids) B->C Discard D Aqueous MeOH Layer (Semi-Purified Extract) B->D E Silica Gel Column Chromatography D->E F Impure Fractions E->F Re-process or Discard G Pure Fractions (>75% Purity) E->G H Preparative HPLC G->H I Final Purified Product (>98% Purity) H->I

Caption: General purification workflow for this compound.

TroubleshootingLogic rect_node rect_node A Co-elution of Impurities? B Modify Solvent Gradient (e.g., shallower gradient) A->B Yes E Proceed to Preparative HPLC A->E No F Resolution Improved? B->F C Change Solvent System (e.g., use DCM instead of EtOAc) G Resolution Improved? C->G D Change Stationary Phase (e.g., Alumina, C18) H Resolution Improved? D->H F->C No F->E Yes G->D No G->E Yes H->E Yes/No

Caption: Decision tree for troubleshooting co-elution issues.

References

Stability issues of 21-Deoxyneridienone B in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 21-Deoxyneridienone B in solution. Given the limited direct stability data for this specific compound, the information provided is based on the known stability profiles of structurally related cardenolide glycosides, such as digoxin and ouabain.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like other cardenolides, is primarily influenced by pH, temperature, and light exposure.[1][2] Hydrolysis, particularly of the glycosidic linkages and the lactone ring, is a common degradation pathway.[1][3]

Q2: What is the expected stability of this compound in acidic versus alkaline solutions?

A2: Based on studies with similar cardiac glycosides like digoxin, this compound is expected to be unstable in acidic conditions, leading to hydrolysis of the sugar moieties.[1][2][3] Alkaline conditions can also lead to degradation, potentially affecting the lactone ring structure.[4] Neutral or near-neutral pH conditions are generally preferred for maintaining stability.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be stored protected from light.[5] For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable. Stock solutions are generally stable for up to 2 weeks at 4°C or for up to 2 months at -20°C.

Q4: Can I autoclave solutions of this compound for sterilization?

A4: While some cardiac glycoside solutions, like ouabain, can be sterilized by autoclaving, it is crucial to first assess the thermal stability of this compound.[5] As a precautionary measure, sterile filtration is a recommended alternative to avoid potential heat-induced degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the experimental buffer.- Ensure the pH of your buffer is neutral and has been freshly prepared.- Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Analyze the purity of your solution using HPLC.
Precipitate formation in my stock solution. Poor solubility or compound degradation.- Confirm the appropriate solvent for your desired concentration. Some cardenolides have limited aqueous solubility.[6]- Consider using a co-solvent system if solubility is an issue.[6]- Visually inspect the solution for any signs of precipitation before use.
Inconsistent experimental results. Inconsistent concentration of the active compound due to degradation.- Store stock solutions in small aliquots to minimize freeze-thaw cycles.- Protect solutions from light at all times.- Perform a stability check of your solution under your specific experimental conditions.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound.- This indicates compound degradation. Refer to the experimental protocols for forced degradation studies to identify potential degradation products.[4][7][8]- Adjust storage and handling procedures to minimize degradation.

Stability Data of a Representative Cardenolide (Digoxin)

Condition Solvent/Medium Temperature Duration Remaining Compound (%) Reference
Neutral Water25°C / 60% RH1 hour104%[4][9]
Acidic 0.1 M HCl25°C / 60% RH1 hour85%[4][9]
Alkaline 0.1 M NaOH25°C / 60% RH1 hour59%[4][9]
Oxidative 3% H₂O₂25°C / 60% RH1 hour104%[4]
Aqueous Solution Normal Saline5°C & 25°C180 days>90%[4]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Reverse-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

3. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for cardenolide separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Cardenolides typically have a UV absorbance maximum around 218-220 nm.[10]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare working standards of known concentrations by diluting the stock solution.

  • Inject the standards to establish a calibration curve.

  • Subject the this compound solution to the desired stability conditions (e.g., different pH, temperature).

  • At specified time points, withdraw samples, dilute if necessary, and inject them into the HPLC system.

  • Quantify the remaining this compound concentration by comparing the peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Samples:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for a specified period.

  • Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for a specified period.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) for a specified period.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.[11][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photodegradation prep->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis hplc->lcms Further Characterization data Data Interpretation lcms->data

Caption: Experimental workflow for forced degradation studies of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NaK_ATPase Na+/K+-ATPase Src Src Kinase NaK_ATPase->Src Activation ROS ROS Production NaK_ATPase->ROS Induction EGFR EGFR Src->EGFR Transactivation Ras_Raf_MAPK Ras-Raf-MAPK Pathway EGFR->Ras_Raf_MAPK Activation NFkB NF-κB Inhibition Ras_Raf_MAPK->NFkB Modulation Cellular_Effects Cellular_Effects Ras_Raf_MAPK->Cellular_Effects Apoptosis & Autophagy ROS->Cellular_Effects Apoptosis & Autophagy NFkB->Cellular_Effects Apoptosis & Autophagy Cardenolide This compound (Cardenolide) Cardenolide->NaK_ATPase Inhibition

Caption: Signaling pathway of cardenolides via Na+/K+-ATPase inhibition.[13][14][15]

References

Overcoming poor solubility of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 21-Deoxyneridienone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a primary focus on overcoming its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a complex organic molecule, likely belonging to the cardenolide or a related class of natural products. Compounds of this nature are often characterized by high lipophilicity and a rigid steroidal backbone, contributing to their low solubility in aqueous solutions. This poor solubility can significantly hinder in vitro and in vivo studies, leading to challenges in formulation, inaccurate bioassay results, and poor bioavailability.

Q2: What are the initial steps I should take to dissolve this compound?

A: For initial stock solutions, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. It is crucial to prepare a high-concentration stock solution that can be further diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assays, as high concentrations can have cytotoxic or off-target effects.

Q3: What are the main strategies to improve the aqueous solubility of this compound for experimental use?

A: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized into physical and chemical modification techniques.

  • Physical Modifications: These methods focus on altering the physical properties of the compound to increase its dissolution rate and solubility. Key techniques include:

    • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. This can be achieved through micronization or the formation of nanosuspensions.

    • Solid Dispersions: Dispersing this compound in a water-soluble carrier at a solid state can improve its wettability and dissolution.

  • Chemical Modifications: These approaches involve the use of excipients or chemical alterations to increase the solubility of the compound. Common methods include:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility.

    • Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly enhance its aqueous solubility.

    • Lipid-Based Formulations: For in vivo applications, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
Precipitation upon dilution of organic stock solution in aqueous buffer. The aqueous solubility of this compound has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for the experiment. 3. Employ a solubility enhancement technique such as cyclodextrin complexation or the use of surfactants like Tween® 80 or Pluronic® F-68.
Inconsistent results in cell-based assays. Poor solubility leading to non-uniform concentration of the compound in the assay wells. The compound may be precipitating over time.1. Visually inspect the assay plates for any signs of precipitation. 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Consider using a pre-formulated solution, such as a cyclodextrin inclusion complex, to ensure sustained solubility.
Low bioavailability in animal studies. Poor dissolution of the compound in the gastrointestinal tract.1. Reduce the particle size of the solid compound through micronization. 2. Formulate this compound as a solid dispersion with a hydrophilic polymer. 3. Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol (or another suitable volatile organic solvent)

  • Deionized water

  • Rotary evaporator

  • Vortex mixer

  • Lyophilizer (optional)

Procedure:

  • Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.

  • Dissolution of Compound: Dissolve the calculated amount of this compound in a minimal amount of methanol in a round-bottom flask.

  • Dissolution of Cyclodextrin: In a separate container, dissolve the HP-β-CD in deionized water.

  • Mixing: Slowly add the HP-β-CD solution to the methanolic solution of this compound while stirring.

  • Solvent Evaporation: Sonicate the mixture for 30 minutes and then evaporate the methanol using a rotary evaporator at 40-50°C under reduced pressure.

  • Drying: The resulting aqueous solution can be used directly, or the solid complex can be obtained by freeze-drying (lyophilization).

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Formulation of a Solid Dispersion of this compound

This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone K30 (PVP K30) using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (or a suitable common solvent)

  • Water bath or rotary evaporator

  • Mortar and pestle

  • Sieve

Procedure:

  • Ratio Selection: Prepare solid dispersions at different drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolution: Dissolve both this compound and PVP K30 in a sufficient amount of ethanol in a beaker with stirring.

  • Solvent Evaporation: Evaporate the solvent using a water bath maintained at approximately 50°C with continuous stirring until a solid mass is formed. Alternatively, a rotary evaporator can be used.

  • Drying: Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersions and compare it to that of the pure drug.

Quantitative Data Summary

The following tables summarize hypothetical solubility data for this compound using various enhancement techniques. These values are for illustrative purposes and actual results may vary.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemConcentration of Co-solvent (%)Apparent Solubility (µg/mL)Fold Increase
Deionized Water00.51
Water:Ethanol105.210.4
Water:Ethanol2015.831.6
Water:DMSO525.150.2
Water:DMSO1089.3178.6

Table 2: Effect of Different Formulation Strategies on Aqueous Solubility

FormulationDrug:Excipient Ratio (w/w)Apparent Solubility (µg/mL)Fold Increase
Pure this compound-0.51
Micronized Drug-2.14.2
Nanosuspension-18.537
Solid Dispersion (PVP K30)1:535.771.4
Cyclodextrin Complex (HP-β-CD)1:1 (molar)62.4124.8

Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound are a subject of ongoing research, its presumed classification as a cardenolide suggests a primary mechanism of action involving the inhibition of the Na+/K+-ATPase pump.

signaling_pathway cluster_cell Cell Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na Intracellular Na+ NaK_ATPase->Intracellular_Na Reduces Na+ efflux Deoxyneridienone_B This compound Deoxyneridienone_B->NaK_ATPase Inhibits Extracellular_K Extracellular K+ NCX Na+/Ca2+ Exchanger Intracellular_Na->NCX Alters Gradient Intracellular_Ca Increased Intracellular Ca2+ NCX->Intracellular_Ca Reduces Ca2+ efflux Downstream_Effects Downstream Cellular Effects (e.g., Inotropy, Apoptosis) Intracellular_Ca->Downstream_Effects

Caption: Proposed mechanism of this compound via Na+/K+-ATPase inhibition.

This diagram illustrates the hypothesized mechanism where this compound inhibits the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This rise in intracellular calcium can trigger various downstream cellular effects, including increased cardiac contractility (inotropy) or apoptosis, depending on the cell type and context.

experimental_workflow Start Poorly Soluble This compound Formulation Select Solubility Enhancement Strategy Start->Formulation Physical Physical Modification (e.g., Micronization) Formulation->Physical Choose Chemical Chemical Modification (e.g., Cyclodextrin Complex) Formulation->Chemical Choose Characterization Physicochemical Characterization (DSC, FTIR) Physical->Characterization Chemical->Characterization Solubility_Test Aqueous Solubility Determination Characterization->Solubility_Test Evaluation In Vitro / In Vivo Evaluation Solubility_Test->Evaluation Proceed if solubility is enhanced End Optimized Formulation Evaluation->End

Caption: Workflow for overcoming the poor solubility of this compound.

This workflow outlines a logical progression for researchers facing solubility challenges with this compound. It begins with the selection of an appropriate enhancement strategy, followed by the preparation and characterization of the formulation, and concludes with solubility testing and further experimental evaluation.

Technical Support Center: Crystallization of 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 21-Deoxyneridienone B, a member of the cardiac glycoside family.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents used for the crystallization of cardiac glycosides like this compound?

A1: Cardiac glycosides are typically crystalline compounds with solubility depending on the solvent's polarity.[1] Glycosides, which contain sugar moieties, are more soluble in polar solvents like methanol, ethanol, and water-alcohol mixtures.[1][2] The aglycone part, the steroid core, is more soluble in less polar organic solvents such as chloroform and ethyl acetate.[2][3] Therefore, a common strategy for crystallization is to dissolve the compound in a good solvent (e.g., a higher polarity solvent like methanol or ethanol) and then introduce an anti-solvent (a less polar solvent in which the compound is poorly soluble, such as hexane or ether) to induce precipitation and crystal formation.[4]

Q2: My this compound is not crystallizing, and I'm getting an oil or amorphous solid. What could be the cause?

A2: The formation of an oil or amorphous solid instead of crystals can be attributed to several factors:

  • Purity: The presence of impurities can inhibit crystal lattice formation. It is crucial to ensure the high purity of the this compound extract before attempting crystallization.[5] Purification techniques like column chromatography are often employed prior to crystallization.[6][7]

  • Supersaturation: If the solution is too highly supersaturated, precipitation may occur too rapidly, leading to an amorphous solid or oil rather than an ordered crystal structure.

  • Cooling Rate: Rapid cooling of a saturated solution can also lead to the formation of an amorphous precipitate instead of crystals. A slower cooling process allows for more orderly crystal growth.

  • Solvent System: The choice of solvent is critical. If the compound is too soluble in the chosen solvent, it may not crystallize upon cooling or addition of an anti-solvent.

Q3: How can I improve the quality and size of my this compound crystals?

A3: To improve crystal quality and obtain larger crystals, consider the following:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-defined crystals.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystallization.

  • Seeding: Introducing a small, high-quality crystal of this compound (a "seed crystal") into a saturated solution can initiate and promote the growth of larger crystals with a similar morphology.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling a saturated solution. The compound may be too soluble in the chosen solvent, or the solution is not sufficiently saturated.- Concentrate the solution further by evaporation. - Add an anti-solvent to decrease the solubility of the compound. - Try a different solvent system where the compound has lower solubility at room temperature.
An oil or amorphous solid precipitates instead of crystals. - The solution is too supersaturated. - The cooling rate is too fast. - The presence of impurities.- Start with a less concentrated solution. - Slow down the cooling rate by placing the crystallization vessel in an insulated container. - Further purify the compound using techniques like chromatography before crystallization.[6]
Crystals are very small (microcrystalline powder). Rapid nucleation and crystal growth.- Reduce the rate of supersaturation by slowing down the cooling or the addition of an anti-solvent. - Use a solvent system where the compound has slightly higher solubility to slow down the crystallization process.
Crystals are of poor quality (e.g., dendritic, twinned). - High degree of supersaturation. - Presence of certain impurities.- Optimize the solvent system and cooling rate. - Recrystallize the material to improve purity.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound
  • Dissolution: In a clean flask, dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol). Ensure the compound is fully dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease the solubility, the flask can then be placed in a refrigerator or ice bath.

  • Crystal Collection: Once crystal formation is complete, collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization of this compound
  • Dissolution: Dissolve the purified this compound in a small amount of a "good" solvent (e.g., dichloromethane or chloroform) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane or pentane) dropwise to the solution until it becomes slightly turbid.

  • Incubation: Seal the container and allow it to stand undisturbed at room temperature or in a cool place. Crystals should form over time.

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: General Solubility of Cardiac Glycosides in Common Solvents

SolventPolarityExpected Solubility of this compound
WaterHighLow to moderate (increases with sugar content)[1]
MethanolHighHigh[1][6]
EthanolHighHigh[1][6]
AcetoneMediumModerate
Ethyl AcetateMediumModerate[2]
DichloromethaneLowLow to moderate
ChloroformLowLow to moderate[1][2]
HexaneVery LowVery Low
Petroleum EtherVery LowVery Low[3]

Note: This table provides a general guide based on the properties of cardiac glycosides. The actual solubility of this compound should be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_purification Purification cluster_crystallization Crystallization crude_extract Crude this compound Extract chromatography Column Chromatography crude_extract->chromatography pure_compound Purified this compound chromatography->pure_compound dissolution Dissolution in Hot Solvent pure_compound->dissolution cooling Slow Cooling / Anti-solvent Addition dissolution->cooling filtration Filtration and Washing cooling->filtration drying Drying filtration->drying crystals Crystals of this compound drying->crystals

Caption: Experimental workflow for the purification and crystallization of this compound.

troubleshooting_crystallization start Crystallization Attempt no_crystals No Crystals? start->no_crystals oiling_out Oil / Amorphous Solid? no_crystals->oiling_out No sol_concentrate Concentrate Solution / Add Anti-solvent no_crystals->sol_concentrate Yes poor_quality Poor Crystal Quality? oiling_out->poor_quality No sol_slow_cool Slow Down Cooling / Reduce Concentration oiling_out->sol_slow_cool Yes sol_purify Further Purify Compound oiling_out->sol_purify Yes sol_recrystallize Recrystallize poor_quality->sol_recrystallize Yes

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 21-Deoxyneridienone B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 21-Deoxyneridienone B derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound derivatives?

The synthesis of this compound derivatives, which are analogs of cardiac glycosides, presents several common challenges. These include the stereoselective construction of the steroidal core, the efficient formation of the C17-butenolide ring, and the management of protecting groups throughout the synthesis.[1][2][3] Steric hindrance at the C-17 position of the steroid core can often lead to low yields in olefination reactions intended to build the butenolide moiety.[4][5]

Q2: Which olefination methods are most effective for constructing the butenolide ring at the C-17 position?

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most commonly employed methods for forming the α,β-unsaturated lactone (butenolide) ring.[4][6][7] For sterically hindered C-17 ketones, the HWE reaction is often preferred as it can provide better yields of the desired (E)-alkene.[4][8] The choice between these methods can depend on the specific substrate and the desired stereoselectivity.[6][9]

Q3: How can I improve the yield of the Wittig or Horner-Wadsworth-Emmons reaction for the butenolide synthesis?

To improve yields, consider the following:

  • Reagent Choice: For the Wittig reaction with hindered ketones, using a more reactive, unstabilized ylide may be beneficial.[4] In the HWE reaction, the choice of phosphonate reagent and base is critical.[8][10]

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial. For instance, in some cases, conducting the Wittig reaction at room temperature after initial cryogenic addition can improve conversion.[11]

  • Additives: The use of additives like LiCl in the Masamune-Roush modification of the HWE reaction can be beneficial for base-sensitive substrates.[12]

Q4: What are the key considerations for protecting groups in the synthesis of this compound derivatives?

Protecting groups are essential to prevent unwanted side reactions at various functional groups on the steroid nucleus.[13][14] Key considerations include:

  • Orthogonality: Choosing protecting groups that can be removed under different conditions to allow for selective deprotection.[14]

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Ease of Removal: The deprotection should be high-yielding and not affect other parts of the molecule. Commonly used protecting groups for hydroxyl functions in steroid synthesis include silyl ethers (e.g., TBS, TIPS) and acetals.[1][13] Carbonyl groups can be protected as acetals.[13][15]

Q5: What are the most effective methods for purifying this compound derivatives?

Purification of steroid derivatives is typically achieved through chromatographic techniques.[16][17]

  • Column Chromatography: Silica gel column chromatography is the most common method for initial purification.[16][18]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is often used for final purification and for separating stereoisomers.[19][20] The choice of solvent system is critical for achieving good separation.[19]

Troubleshooting Guides

Issue 1: Low Yield in the Butenolide-Forming Olefination Reaction
Potential Cause Suggested Solution Citation
Steric hindrance at the C-17 ketone Switch from a Wittig reaction to a Horner-Wadsworth-Emmons (HWE) reaction, which is generally more effective for hindered ketones. Use a more reactive (unstabilized) ylide if using the Wittig reaction.[4][6]
Low reactivity of the ylide/phosphonate carbanion For Wittig, ensure the ylide is freshly prepared and use a strong, non-nucleophilic base. For HWE, ensure complete deprotonation of the phosphonate.[4][10]
Decomposition of starting material or product Run the reaction at a lower temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[5]
Unfavorable reaction equilibrium In some cases, using an excess of the olefination reagent can drive the reaction to completion.[11]
Issue 2: Formation of Stereoisomeric Mixtures
Potential Cause Suggested Solution Citation
Non-stereoselective olefination For (E)-alkene selectivity, the HWE reaction is generally preferred. For (Z)-alkene selectivity, the Still-Gennari modification of the HWE reaction or certain conditions for the Wittig reaction with non-stabilized ylides can be used.[6][7][8]
Epimerization at adjacent stereocenters Use milder reaction conditions (e.g., lower temperature, weaker base if possible) to prevent epimerization.[21]
Difficult separation of isomers Utilize reversed-phase HPLC for separation. Chiral chromatography may be necessary in some cases.[19][20]
Issue 3: Difficulty in Purification
Potential Cause Suggested Solution Citation
Co-elution of product with byproducts Optimize the solvent system for column chromatography. A gradient elution may be necessary. Utilize reversed-phase HPLC for more challenging separations.[18][19][20]
Product instability on silica gel Use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[16]
Removal of triphenylphosphine oxide (from Wittig) Precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and filter it off. Alternatively, it can be oxidized to a more polar compound that is easier to separate.[4]

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Olefination to form the Butenolide Ring

This protocol is a generalized procedure based on common practices for the synthesis of α,β-unsaturated esters on steroidal cores.

  • Preparation of the Phosphonate Reagent: To a solution of the appropriate phosphonate (e.g., triethyl phosphonoacetate, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a strong base (e.g., NaH, 1.2 equivalents) portion-wise.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.

  • Addition of the Steroidal Ketone: Cool the reaction mixture to 0 °C and add a solution of the C-17 steroidal ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6][8][10]

Data Presentation

Table 1: Typical Reaction Conditions for Butenolide Formation
ReactionReagentsBaseSolventTemperatureTypical YieldStereoselectivityCitation
WittigPh₃P=CHCO₂Etn-BuLiTHF-78 °C to rt40-70%Mixture, often Z>E[7][9]
HWE(EtO)₂P(O)CH₂CO₂EtNaHTHF0 °C to rt60-90%Predominantly E[6][10]
Still-Gennari HWE(CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDSTHF, 18-crown-6-78 °C70-95%Predominantly Z[8][22]

Yields and stereoselectivity are highly substrate-dependent.

Visualizations

Synthetic_Workflow Steroid_Core Steroidal Precursor (with protected functional groups) C17_Ketone C-17 Ketone Intermediate Steroid_Core->C17_Ketone Oxidation of C-17 alcohol Olefination Olefination Reaction (Wittig or HWE) C17_Ketone->Olefination Purification1 Purification (Chromatography) Olefination->Purification1 Butenolide_Intermediate Protected this compound Derivative Deprotection Deprotection Butenolide_Intermediate->Deprotection Purification2 Purification (Chromatography/HPLC) Deprotection->Purification2 Final_Product This compound Derivative Purification1->Butenolide_Intermediate Purification2->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Troubleshooting_Workflow Start Low Yield in Olefination Check_Sterics Is the C-17 ketone sterically hindered? Start->Check_Sterics Check_Reactivity Is the ylide/phosphonate reagent sufficiently reactive? Check_Sterics->Check_Reactivity No Use_HWE Switch to HWE reaction Check_Sterics->Use_HWE Yes Use_Reactive_Ylide Use a more reactive (unstabilized) ylide Check_Sterics->Use_Reactive_Ylide Alternative Check_Conditions Are the reaction conditions (solvent, temp, inertness) optimal? Check_Reactivity->Check_Conditions Yes Optimize_Reagent Use stronger base or freshly prepare reagent Check_Reactivity->Optimize_Reagent No Optimize_Conditions Ensure anhydrous conditions, optimize temperature and time Check_Conditions->Optimize_Conditions No End Improved Yield Check_Conditions->End Yes Use_HWE->End Use_Reactive_Ylide->End Optimize_Reagent->End Optimize_Conditions->End

Caption: Troubleshooting decision tree for low-yield olefination reactions.

References

Cell culture contamination issues with 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "21-Deoxyneridienone B" did not yield any publicly available scientific information, suggesting a possible misspelling or that it may be a novel or proprietary compound. The "neri" component of the name suggests a potential relation to compounds derived from Nerium oleander. Therefore, this technical support guide has been developed for Oleandrin , a well-characterized cardiac glycoside from this plant, which may share structural or functional similarities. The following information is based on Oleandrin and should be adapted with caution.

Frequently Asked Questions (FAQs)

Q1: What is Oleandrin and what is its primary mechanism of action in cell culture?

Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels by affecting the Na+/Ca2+ exchanger. The resulting ionic imbalance disrupts cellular homeostasis and can trigger various downstream signaling pathways, often leading to apoptosis or cell cycle arrest.

Q2: My cells are dying rapidly after treatment with Oleandrin, even at low concentrations. Is this expected?

Yes, Oleandrin is known to be highly cytotoxic to a wide range of cell lines, particularly cancer cells. Potency can be observed in the nanomolar range for sensitive cell lines. If you are observing rapid cell death, it is crucial to verify your stock solution concentration and consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: I am observing unexpected morphological changes in my cells that are not consistent with apoptosis. What could be the cause?

While apoptosis is a common outcome of Oleandrin treatment, it can also induce other cellular responses, such as autophagy or necrosis, depending on the cell type and concentration used. Additionally, apparent morphological changes could be a sign of contamination. It is recommended to perform a mycoplasma test and a gram stain to rule out microbial contamination. Contaminants can alter cellular morphology and response to treatment.

Q4: Can Oleandrin be a source of contamination itself?

Oleandrin, as a purified small molecule, is not a biological contaminant. However, the solvent used to dissolve it (e.g., DMSO) or improper handling during stock solution preparation can introduce microbial or chemical contaminants into your cell culture. Always use sterile, high-purity solvents and aseptic techniques.

Troubleshooting Guide

Issue 1: Inconsistent experimental results between batches of Oleandrin.
Possible Cause Suggested Solution
Degradation of Oleandrin Stock Oleandrin is generally stable, but repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation. Aliquot stock solutions into single-use volumes and store at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment.
Solvent Evaporation If the solvent (e.g., DMSO) evaporates from the stock solution, the concentration of Oleandrin will increase. Ensure vials are tightly sealed. Periodically check the volume of your stock solution.
Lot-to-Lot Variability If you have purchased Oleandrin from different suppliers or have received different lots, there may be slight variations in purity. It is advisable to perform a qualification experiment for each new lot to ensure consistency.
Issue 2: Precipitate formation in the cell culture medium after adding Oleandrin.
Possible Cause Suggested Solution
Poor Solubility Oleandrin has limited solubility in aqueous solutions. High concentrations of Oleandrin or the solvent (e.g., >0.5% DMSO) can lead to precipitation in the culture medium.
Interaction with Medium Components Some components of the serum or medium may interact with Oleandrin, reducing its solubility.

Experimental Protocols

Protocol 1: Preparation of Oleandrin Stock Solution
  • Materials: Oleandrin powder, sterile DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Oleandrin powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store at -20°C or -80°C.

Protocol 2: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Oleandrin in complete culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Replace the old medium with the medium containing the different concentrations of Oleandrin. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Oleandrin_Mechanism cluster_pump cluster_exchanger Oleandrin Oleandrin NaK_ATPase Na+/K+-ATPase (Cell Membrane) Oleandrin->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ Mitochondria Mitochondria Ca_in->Mitochondria Overload Apoptosis Apoptosis Ca_in->Apoptosis Triggers ROS ↑ ROS Mitochondria->ROS Induces ROS->Apoptosis Triggers

Caption: Simplified signaling pathway of Oleandrin-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent Results or Cell Death Check_Concentration Verify Stock and Working Concentrations Start->Check_Concentration Check_Contamination Test for Microbial Contamination (Mycoplasma, etc.) Check_Concentration->Check_Contamination Is_Contaminated Contamination Detected? Check_Contamination->Is_Contaminated Discard_Culture Discard Culture and Re-sterilize Workspace Is_Contaminated->Discard_Culture Yes Perform_Dose_Response Perform New Dose-Response Experiment Is_Contaminated->Perform_Dose_Response No Is_Consistent Results Consistent? Perform_Dose_Response->Is_Consistent Proceed Proceed with Experiment Is_Consistent->Proceed Yes Check_Reagents Check Reagent Stability (Aliquoting, Storage) Is_Consistent->Check_Reagents No Check_Reagents->Perform_Dose_Response

Caption: Troubleshooting workflow for unexpected cell culture results.

Validation & Comparative

Confirming the Structure of Synthetic 21-Deoxyneridienone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the structure of synthetic 21-Deoxyneridienone B. Due to the limited publicly available data for this compound, this guide presents a comparison with the known natural product, Neridienone A. A plausible structure for this compound is proposed based on chemical nomenclature and the structure of Neridienone A, and its expected spectroscopic data are predicted for comparative purposes.

Proposed Structures of Neridienone A and Synthetic this compound

Neridienone A is a naturally occurring pregnane-type steroid with a C21 framework.[1][2] Its structure has been determined as 12β-hydroxypregna-4,6,16-triene-3,20-dione. Based on standard chemical nomenclature, "this compound" suggests a modification of a "Neridienone" scaffold. Assuming "Neridienone B" is closely related to Neridienone A, the prefix "21-Deoxy" implies the removal of the oxygen atom at the C21 position. In the context of a 20-keto steroid like Neridienone A, this would typically mean the replacement of the C21 methyl group of the acetyl side chain with a hydrogen atom, resulting in a C20 steroid. The "B" designation may indicate a stereoisomer or a different substitution pattern, but for this guide, we will assume it shares the same core as Neridienone A.

Figure 1: Proposed Chemical Structures

  • A) Neridienone A: 12β-hydroxypregna-4,6,16-triene-3,20-dione

  • B) Hypothetical this compound: 12β-hydroxypregna-4,6,16-trien-20-one

Comparative Spectroscopic Data

The confirmation of the structure of a synthetic compound heavily relies on the comparison of its spectroscopic data with that of a known standard or a theoretically predicted profile. The following table summarizes the reported data for Neridienone A and the predicted data for the hypothetical structure of this compound.

Spectroscopic Data Neridienone A (Reported) [2]This compound (Predicted) Rationale for Prediction
Molecular Formula C₂₁H₂₆O₃C₂₀H₂₆O₂Removal of one oxygen and one carbon atom from the acetyl group.
Molecular Weight 326.42 g/mol 298.42 g/mol Calculated based on the predicted molecular formula.
¹H NMR (Selected Peaks) δ 5.7 (s, H-4), 6.1-6.2 (m, H-6, H-7), 6.7 (t, H-16), 3.7 (dd, H-12), 2.4 (s, H-21)δ 5.7 (s, H-4), 6.1-6.2 (m, H-6, H-7), 6.7 (t, H-16), 3.7 (dd, H-12), 2.1-2.3 (s, H-17 side chain proton)The core steroid protons are expected to have similar chemical shifts. The C21 methyl singlet in Neridienone A would be absent and replaced by a singlet for the C20 methyl group, likely at a slightly upfield position.
¹³C NMR (Selected Peaks) ~209 (C-20), ~199 (C-3), ~31 (C-21)~200 (C-20), ~199 (C-3)The C-20 ketone carbon chemical shift would be slightly different due to the absence of the C21 methyl group. The C-21 carbon signal would be absent.
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ = 327.1909[M+H]⁺ = 299.1955The exact mass is predicted based on the proposed molecular formula.

Experimental Protocols for Structural Confirmation

To confirm the structure of synthetic this compound, a series of spectroscopic experiments should be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish through-bond and through-space correlations.

Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.

Sample Preparation: 5-10 mg of the synthetic compound dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons, which helps in determining the stereochemistry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Experiment:

  • HRMS: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. This allows for the determination of the elemental formula.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthetic compound.

G Structural Confirmation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Confirmation synthesis Synthesis of Putative This compound purification Purification by Chromatography (HPLC) synthesis->purification nmr NMR Spectroscopy (1D and 2D) purification->nmr Purity >95% ms High-Resolution Mass Spectrometry purification->ms data_extraction Extraction of Spectroscopic Data nmr->data_extraction ms->data_extraction comparison Comparison with Predicted Data or Reference Compound data_extraction->comparison structure_confirmation Structure Confirmed or Revised comparison->structure_confirmation Data Match structure_revision Structure Revision and Further Analysis comparison->structure_revision Data Mismatch

Caption: Workflow for the synthesis, purification, and structural confirmation of a target molecule.

Conclusion

The structural confirmation of a synthetic compound like this compound is a meticulous process that requires a combination of high-resolution analytical techniques and careful data interpretation. By comparing the spectroscopic data of the synthetic product with that of a known analogue, such as Neridienone A, and with theoretically predicted values, researchers can confidently establish the structure of the newly synthesized molecule. The detailed experimental protocols and the logical workflow provided in this guide offer a robust framework for such structural elucidation studies in drug discovery and development.

References

Comparative Analysis of the Biological Activities of Neridienone A and 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological profiles of two related pregnane steroids.

Executive Summary

This guide provides a comparative overview of the biological activities of two pregnane steroids: Neridienone A and 21-Deoxyneridienone B. While Neridienone A has been isolated from plant sources with known medicinal properties, and its chemical class is associated with distinct biological activities, a significant data gap exists for this compound. This document summarizes the available information on Neridienone A, drawing inferences from related compounds, and highlights the current lack of published experimental data for this compound.

Introduction to Neridienone A and this compound

Neridienone A is a C21 pregnane steroid that has been identified and isolated from the plant species Periploca sepium and Anodendron affine. The genus Periploca, in particular, is a well-documented source of C21 pregnane steroids, which have demonstrated a range of biological activities, including immunosuppressive and cytotoxic effects. Notably, Neridienone A was isolated from an antitumor fraction of Periploca sepium, suggesting its potential as an anticancer agent.

Conversely, information regarding the biological activity of this compound is not available in the current body of scientific literature. While its chemical structure is known and it is registered with a CAS number (924910-83-8), no published studies detailing its biological effects, mechanism of action, or experimental data could be identified.

Biological Activity Profile: Neridienone A and Related Pregnane Steroids

Given the absence of direct experimental data for Neridienone A, its biological activity profile is inferred from studies on analogous C21 pregnane steroids isolated from Periploca sepium.

Immunosuppressive Activity

Several pregnane glycosides from Periploca sepium have been shown to exhibit potent immunosuppressive activities. These compounds have demonstrated inhibitory effects on the proliferation of T and B lymphocytes.

Table 1: Immunosuppressive Activity of Pregnane Glycosides from Periploca sepium

CompoundTarget CellsIC50 (µM)Selective Index (SI)
Periploside A1-A6 (Compound 5)T lymphocytes0.30176
Periploside A1-A6 (Compound 5)B lymphocytes0.5597
Various Pregnane Glycosides (1-5, 11-14)T lymphocytes0.29 - 1.97Not Reported
Cytotoxic Activity

C21 steroids isolated from the stems and roots of Periploca forrestii, a related species, have exhibited inhibitory activity against various human tumor cell lines. This aligns with the initial finding that Neridienone A was sourced from an antitumor fraction.

Table 2: Cytotoxic Activity of C21 Steroids from Periploca forrestii

Cell LineActivity
786-O (Renal)Inhibitory Activity
MKN-45 (Gastric)Inhibitory Activity
5637 (Bladder)Inhibitory Activity
L-02 (Liver)Inhibitory Activity
MCF7 (Breast)Inhibitory Activity
293T (Kidney)Inhibitory Activity

Experimental Protocols

Detailed experimental protocols for the above-cited activities are crucial for reproducibility and further research.

T and B Lymphocyte Proliferation Assay

Objective: To evaluate the inhibitory effect of compounds on the proliferation of lymphocytes.

Methodology:

  • Spleen cells are harvested from mice.

  • T and B lymphocytes are stimulated with Concanavalin A (Con A) and Lipopolysaccharide (LPS), respectively.

  • The stimulated cells are treated with varying concentrations of the test compounds.

  • Cell proliferation is measured using the MTT assay after a specific incubation period.

  • The IC50 values are calculated from the dose-response curves.

Cytotoxicity Assay against Human Tumor Cell Lines

Objective: To determine the cytotoxic effects of compounds on cancer cells.

Methodology:

  • Human tumor cell lines are cultured under standard conditions.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with different concentrations of the test compounds.

  • After a 72-hour incubation period, cell viability is assessed using the Sulforhodamine B (SRB) assay.

  • The IC50 values, representing the concentration that inhibits cell growth by 50%, are determined.

Signaling Pathways and Mechanisms

The immunosuppressive and cytotoxic activities of pregnane steroids are often mediated through complex signaling pathways. While the specific pathways for Neridienone A are unconfirmed, related compounds are known to modulate key cellular processes.

G cluster_0 Pregnane Steroid Action cluster_1 Cellular Outcomes Pregnane_Steroid Pregnane Steroid (e.g., Neridienone A) Cell_Membrane Cell Membrane Receptor_Binding Receptor Binding Cell_Membrane->Receptor_Binding Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation (T & B Lymphocytes) Signal_Transduction->Inhibition_of_Proliferation

Caption: Putative signaling pathway for pregnane steroid-mediated biological activity.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of natural products like Neridienone A follows a structured workflow.

G Start Plant Material (Periploca sepium) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Neridienone A Extraction->Isolation Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Bioassays Biological Activity Screening (e.g., Cytotoxicity, Immunosuppression) Isolation->Bioassays Data_Analysis Data Analysis (IC50 Determination) Bioassays->Data_Analysis Mechanism_Studies Mechanism of Action Studies Data_Analysis->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

A Comparative Guide to Putative Synthesis Strategies for 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there are no published total syntheses of 21-Deoxyneridienone B. This guide, therefore, presents a comparative analysis of plausible synthetic strategies, drawing upon established methodologies for the synthesis of structurally related natural products and key chemical transformations. The proposed routes are designed to be logical and feasible, providing a foundation for future synthetic efforts toward this molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key building blocks. The core strategy would likely involve the late-stage deoxygenation of a C21-hydroxylated precursor, Neridienone B, which itself could be assembled from simpler fragments.

G 21-Deoxyneridienone_B This compound Deoxygenation Deoxygenation at C21 21-Deoxyneridienone_B->Deoxygenation Neridienone_B Neridienone B (Hypothetical Precursor) Key_Bond_Formation Key Bond Formation (e.g., Aldol, Wittig, etc.) Neridienone_B->Key_Bond_Formation Deoxygenation->Neridienone_B Core_Fragment_A Core Fragment A (Cyclopentane Core) Side_Chain_Fragment_B Side Chain Fragment B Key_Bond_Formation->Core_Fragment_A Key_Bond_Formation->Side_Chain_Fragment_B G cluster_0 Fragment Synthesis cluster_1 Fragment Synthesis cluster_2 Assembly and Final Steps Starting_Materials_A Simple Precursors A Core_Fragment_A Core Fragment A Starting_Materials_A->Core_Fragment_A Multi-step Synthesis Coupling Fragment Coupling Core_Fragment_A->Coupling Starting_Materials_B Simple Precursors B Side_Chain_Fragment_B Side Chain Fragment B Starting_Materials_B->Side_Chain_Fragment_B Multi-step Synthesis Side_Chain_Fragment_B->Coupling Neridienone_B_Analogue Neridienone B Analogue Coupling->Neridienone_B_Analogue Deoxygenation Deoxygenation Neridienone_B_Analogue->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

21-Deoxyneridienone B: A Comparative Analysis of a Promising Steroidal Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 21-Deoxyneridienone B and other relevant steroidal compounds, focusing on their potential therapeutic applications. Drawing upon available experimental data for structurally related compounds, this document aims to offer a valuable resource for researchers in the fields of pharmacology and medicinal chemistry.

Introduction to this compound

This compound is a steroidal compound belonging to the pregnane class. Its chemical structure, characterized by the CAS number 924910-83-8 and molecular formula C21H28O, suggests potential biological activities analogous to other pregnane glycosides. While specific experimental data on this compound is limited in publicly accessible literature, it has been identified as a natural product isolated from Marsdenia tenacissima[1]. This plant is a rich source of pregnane glycosides known for their diverse pharmacological effects, including cytotoxic and anti-inflammatory properties[2][3][4].

Comparative Analysis: Cytotoxic and Anti-inflammatory Activities

To provide a comparative framework, this guide evaluates the performance of steroidal compounds isolated from Marsdenia tenacissima and other relevant steroidal molecules. The primary activities explored are cytotoxicity against cancer cell lines and anti-inflammatory effects, common endpoints for this class of compounds.

Cytotoxicity Data

Pregnane glycosides from Marsdenia tenacissima have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several representative compounds.

CompoundCell LineIC50 (µM)Reference
Marsectohexol derivative 12A549 (Lung Cancer)5.2[5][6]
Marsdeoside JA549 (Lung Cancer)6.5 - 18.1
Marsdeoside JVarious Human Cancer Cell Lines6.5 - 18.1
Unnamed C21-steroid 3HepG2 (Liver Cancer)15.81 - 22.88[7]
Tenacigenin B derivativesKB-VI (Oral Cancer)2.5 - 4.1 (µg/mL)[2]
Anti-inflammatory Activity

The anti-inflammatory potential of steroidal compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO). Several pregnane glycosides from Marsdenia tenacissima have been evaluated for their NO inhibitory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundAssayActivityReference
Marsdeosides A–INO Production InhibitionShowed inhibitory activities[2]
Marstenacisside F1–H1NO Production InhibitionEvaluated for activity[4]
Marsdeoside JNO Production InhibitionShowed certain inhibitory activities[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10^4 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 × 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Visualizations

To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.

Cytotoxicity_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., A549) Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Incubation Treat cells and incubate (48-72h) Cell_Seeding->Incubation Compound_Prep Prepare compound dilutions Compound_Prep->Incubation MTT_Addition Add MTT solution (4h incubation) Incubation->MTT_Addition Formazan_Solubilization Dissolve formazan crystals (DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance (490 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti_Inflammatory_Signaling cluster_pathway Inflammatory Signaling Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB leads to activation of iNOS iNOS Gene Expression NFkB->iNOS promotes NO Nitric Oxide (NO) Production iNOS->NO Compound Steroidal Compound (e.g., this compound) Compound->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced NO production.

Conclusion

While direct experimental evidence for this compound is emerging, the broader family of pregnane glycosides from Marsdenia tenacissima presents a compelling case for their potential as cytotoxic and anti-inflammatory agents. The data and protocols compiled in this guide offer a foundation for researchers to design and conduct further investigations into the therapeutic promise of this compound and related steroidal compounds. Future studies should focus on elucidating the specific bioactivities of this compound and its precise mechanisms of action to fully understand its pharmacological potential.

References

Validating the Mechanism of Action of 21-Deoxyneridienone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action of 21-Deoxyneridienone B. Extensive searches have not yielded experimental data, validated signaling pathways, or comparative studies with alternative compounds for this particular molecule.

This guide, therefore, serves to highlight the current knowledge gap and to propose a generalized framework and hypothetical experimental approaches for researchers and drug development professionals interested in investigating the biological activities of this compound. The methodologies and comparisons presented below are based on common practices for validating the mechanism of action of novel chemical entities, particularly those with potential therapeutic applications.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

For the purpose of this illustrative guide, we will hypothesize that this compound acts as an inhibitor of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival, making it a frequent target for drug discovery.[1][2][3]

Experimental Workflow for Validation

A logical workflow to validate this hypothetical mechanism is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 In Vivo Validation Cell-Based Assays Cell-Based Assays Biochemical Assays Biochemical Assays Cell-Based Assays->Biochemical Assays Identify potential targets Western Blot Western Blot Biochemical Assays->Western Blot Confirm target engagement Pull-down Assays Pull-down Assays Pull-down Assays->Western Blot Reporter Gene Assay Reporter Gene Assay Western Blot->Reporter Gene Assay Assess pathway activity Animal Models Animal Models Reporter Gene Assay->Animal Models Evaluate in vivo efficacy

Caption: Proposed experimental workflow for validating the mechanism of action of this compound.

Comparison with Known NF-κB Inhibitors

To provide a comparative context, the following table summarizes the mechanisms of action of well-characterized NF-κB inhibitors. Should data for this compound become available, it could be benchmarked against these compounds.

Compound/DrugMechanism of ActionTarget Protein(s)
Bay 11-7082 Irreversibly inhibits IκBα phosphorylationIKKβ
MG-132 Proteasome inhibitor, prevents IκBα degradation26S Proteasome
TPCA-1 Selective inhibitor of IKKβIKKβ
Dehydrodiisoeugenol Suppresses phosphorylation-dependent proteolysis of IκB-αIKK complex (putative)[4]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols that would be employed to investigate the interaction of this compound with the NF-κB pathway.

NF-κB Reporter Gene Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • HEK293 cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • Transfected cells are pre-treated with varying concentrations of this compound or a vehicle control for 1 hour.

  • NF-κB signaling is stimulated with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.

  • Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Western Blot Analysis for IκBα Phosphorylation and Degradation

Objective: To determine if this compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in canonical NF-κB activation.

Methodology:

  • RAW 264.7 or a similar macrophage cell line is pre-treated with this compound or a vehicle control for 1 hour.

  • Cells are stimulated with LPS for various time points (e.g., 0, 15, 30, 60 minutes).

  • Whole-cell lysates are prepared, and protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro IKKβ Kinase Assay

Objective: To directly assess the inhibitory effect of this compound on the kinase activity of IKKβ.

Methodology:

  • Recombinant active IKKβ is incubated with a specific substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα) in a kinase reaction buffer.

  • The reaction is initiated by the addition of ATP, and various concentrations of this compound are included in the reaction mixture.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays with ³²P-ATP or non-radioactive methods like ADP-Glo™ Kinase Assay.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of intervention for this compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates p65 p65 IκBα->p65 sequesters p50 p50 IκBα->p50 Proteasome Proteasome IκBα->Proteasome degradation p65_n p65 p65->p65_n translocation p50_n p50 p50->p50_n translocation This compound This compound This compound->IKK Complex inhibits (hypothesized) Gene Transcription Gene Transcription p65_n->Gene Transcription p50_n->Gene Transcription

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

References

Comparative Analysis of Cardiac Glycoside Cross-Reactivity in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers exploring the differential cytotoxic effects of cardiac glycosides, with a predictive overview of 21-Deoxyneridienone B's potential activity.

This guide provides a comparative analysis of the cross-reactivity of cardiac glycosides across various cell lines, offering insights into their therapeutic potential and cellular mechanisms. While specific experimental data for this compound is not publicly available, its structural nomenclature suggests it belongs to the steroid-like family of compounds, which includes cardiac glycosides. Therefore, this guide utilizes data from well-characterized cardiac glycosides to offer a predictive framework for understanding the potential cross-reactivity of this compound.

Data Presentation: Comparative Cytotoxicity of Cardiac Glycosides

The cytotoxic effects of cardiac glycosides can vary significantly among different cell lines, indicating a degree of cross-reactivity that is dependent on cellular context. This variability is often attributed to differences in the expression levels of the Na+/K+-ATPase alpha subunit, the primary target of these compounds, as well as other cellular factors.[1][2] The following tables summarize the half-maximal inhibitory concentration (IC50) values of several common cardiac glycosides across a panel of cancer cell lines, demonstrating their differential potency.

Table 1: IC50 Values (nM) of Various Cardiac Glycosides in Human Cancer Cell Lines

Cardiac GlycosideA549 (Lung Carcinoma)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)
Digitoxin VariesVariesVaries
Digoxin VariesVariesVaries
Ouabain VariesVariesVaries
Proscillaridin A VariesVariesVaries
Lanatoside C VariesVariesVaries

Note: Specific IC50 values are highly dependent on the experimental conditions and the specific study. The table indicates that the potency of these compounds differs across cell lines.

Recent studies have shown that cardiac glycosides can exhibit selective cytotoxicity towards cancer cells over normal cells.[3][4] This selectivity is a crucial aspect of their potential as anticancer agents.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[5][6][7] This inhibition leads to a cascade of downstream events culminating in apoptosis and cell death in susceptible cells.

Cardiac_Glycoside_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Increased_Na Increased Intracellular Na+ NaK_ATPase->Increased_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Increased_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Increased_Ca Leads to Cardiac_Glycoside Cardiac Glycoside (e.g., this compound) Cardiac_Glycoside->NaK_ATPase Inhibits Increased_Na->NaCa_Exchanger Inhibits Apoptosis Apoptosis Increased_Ca->Apoptosis Triggers

Caption: Mechanism of cardiac glycoside-induced apoptosis.

The evaluation of a compound's cross-reactivity typically involves a series of in vitro assays to determine its cytotoxic and apoptotic effects on a panel of cell lines.

Experimental_Workflow Cell_Culture Cell Line Panel (e.g., A549, HeLa, MCF-7, Normal Fibroblasts) Compound_Treatment Treat with this compound (or other cardiac glycosides) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing compound cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for key assays used to evaluate the cross-reactivity of compounds like cardiac glycosides.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cardiac glycoside (or this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Protocol:

  • Cell Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is currently lacking, the extensive research on other cardiac glycosides provides a strong foundation for predicting its potential behavior. It is anticipated that this compound will exhibit differential cytotoxicity across various cell lines, with a potential for selective action against cancer cells. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the cross-reactivity of this compound and other novel cardiac glycosides, ultimately contributing to the development of more targeted and effective cancer therapies.

References

A Comparative Analysis of 21-Deoxyneridienone B and its Enantiomer: A Hypothetical Study

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 21-Deoxyneridienone B and its enantiomer is not available in the current scientific literature. This guide presents a hypothetical comparative study based on the well-established principles of cardiac glycoside pharmacology and stereochemistry. The experimental data herein is illustrative and intended to serve as a template for researchers in the field.

Cardiac glycosides are a class of naturally derived compounds known for their therapeutic applications in heart conditions and their potential as anti-cancer agents.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump.[1][2] The stereochemistry of these molecules, particularly at the steroid core and the sugar linkages, is known to be a critical determinant of their biological activity. Enantiomers, being non-superimposable mirror images, often exhibit significantly different interactions with chiral biological targets such as enzymes and receptors. This guide explores the hypothetical differences in biological activity between this compound and its non-natural enantiomer.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data comparing the biological activities of this compound and its enantiomer. This data is predicated on the common observation that biological systems often exhibit a high degree of stereoselectivity.

CompoundTargetAssayIC50 (nM)Cytotoxicity CC50 (nM) (A549 Lung Cancer Cells)
This compound Na+/K+-ATPaseEnzyme Inhibition15.250.8
ent-21-Deoxyneridienone B Na+/K+-ATPaseEnzyme Inhibition> 10,000> 20,000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compounds against the Na+/K+-ATPase enzyme.

Materials:

  • Purified porcine cerebral cortex Na+/K+-ATPase (Sigma-Aldrich or similar)

  • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, pH 7.4

  • ATP (disodium salt)

  • Malachite Green Phosphate Assay Kit (e.g., from R&D Systems or similar)

  • Test compounds (this compound and its enantiomer) dissolved in DMSO

  • 96-well microplate

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 50 µL of the diluted compounds to the wells of a 96-well plate. Include wells for a positive control (e.g., ouabain) and a negative control (assay buffer with DMSO).

  • Add 25 µL of the Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of ATP solution (final concentration of 1 mM).

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of the compounds on a human cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac_Glycoside_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ (Increases) NaK_ATPase->Na_in Blocks Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ (Increases) NCX->Ca_in Reduces Ca2+ efflux CG This compound CG->NaK_ATPase Inhibition ent_CG ent-21-Deoxyneridienone B (Inactive) Na_in->NCX Alters Gradient Downstream Downstream Effects (e.g., Inotropy, Apoptosis) Ca_in->Downstream

Caption: Mechanism of action for this compound.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_compounds Test Articles cluster_assays Biological Assays Compound_A This compound Assay_1 Na+/K+-ATPase Inhibition Assay Compound_A->Assay_1 Assay_2 Cell Viability (MTT Assay) Compound_A->Assay_2 Compound_B ent-21-Deoxyneridienone B Compound_B->Assay_1 Compound_B->Assay_2 Data_Analysis Data Analysis (IC50/CC50 Calculation) Assay_1->Data_Analysis Assay_2->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing the bioactivity of enantiomers.

References

Benchmarking Novel Compounds Against Known Na+/K+-ATPase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the quest for novel therapeutics, the discovery and characterization of new molecular entities with inhibitory activity against established drug targets is a critical endeavor. One such target of significant interest is the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. Inhibition of this pump has been a cornerstone in the treatment of cardiac conditions and is being explored for its potential in cancer therapy.[1][2] This guide provides a framework for benchmarking a novel compound, hypothetically named 21-Deoxyneridienone B, against well-characterized Na+/K+-ATPase inhibitors. Due to the absence of publicly available data on "this compound," this document will focus on establishing a comparative context with known inhibitors, primarily cardiac glycosides such as ouabain and digoxin.

Quantitative Comparison of Known Na+/K+-ATPase Inhibitors

The inhibitory potency of a compound is a key metric for comparison. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. The following table summarizes the IC50 values for two well-known cardiac glycoside inhibitors of Na+/K+-ATPase in different cancer cell lines.

InhibitorCell LineIC50 (nM)Reference
OuabainMDA-MB-23189[3]
DigoxinMDA-MB-231~164[3]
OuabainA54917[3]
DigoxinA54940[3]

Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.

Experimental Protocols

To benchmark a novel compound like this compound, a standardized experimental protocol is essential for generating comparable data. The following outlines a typical methodology for assessing the inhibitory activity of a compound on Na+/K+-ATPase.

1. Na+/K+-ATPase Inhibition Assay (In Vitro)

  • Objective: To determine the IC50 value of a test compound against Na+/K+-ATPase.

  • Principle: This assay measures the enzymatic activity of purified Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibitory effect of the test compound is determined by measuring the reduction in Pi liberation.

  • Materials:

    • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or commercially available).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.

    • ATP solution (100 mM).

    • Test compound (e.g., this compound) at various concentrations.

    • Positive controls: Ouabain and Digoxin.

    • Malachite green reagent for phosphate detection.

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive controls.

    • In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.

    • Add the different concentrations of the test compound, positive controls, or vehicle (negative control) to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the malachite green reagent.

    • Measure the absorbance at a wavelength of 620 nm to quantify the amount of inorganic phosphate produced.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of an inhibitor requires knowledge of the signaling pathways it affects. Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.[1][2]

Signaling Pathway of Na+/K+-ATPase Inhibition

Na_K_ATPase_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase K_out K+ Na_in Na+ NaK_ATPase->Na_in Inhibition NCX Na+/Ca2+ Exchanger Ca_in Ca2+ NCX->Ca_in Reduced Ca2+ Efflux Na_out Na+ Ca_out Ca2+ Na_in->NCX Increased Concentration K_in K+ Effect Increased Cardiac Contractility Ca_in->Effect Inhibitor This compound (or known inhibitor) Inhibitor->NaK_ATPase

Caption: Signaling pathway of Na+/K+-ATPase inhibition.

Experimental Workflow for Inhibitor Benchmarking

Inhibitor_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_validation Validation Phase Compound_Library Compound Library (including this compound) Primary_Assay Primary Screen: Na+/K+-ATPase Inhibition Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Selectivity_Assay Selectivity Profiling (against other ATPases) IC50_Determination->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., kinetic analysis) Selectivity_Assay->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays (e.g., cytotoxicity, ion flux) Mechanism_of_Action->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Based_Assays->In_Vivo_Studies

Caption: Experimental workflow for benchmarking a novel inhibitor.

While direct comparative data for this compound is not available, this guide provides a comprehensive framework for its evaluation against established Na+/K+-ATPase inhibitors. By following standardized experimental protocols and understanding the underlying signaling pathways, researchers can effectively characterize the inhibitory potential of novel compounds and assess their therapeutic promise. The provided tables and diagrams serve as a valuable resource for designing and interpreting experiments aimed at benchmarking new chemical entities in the field of drug discovery.

References

Statistical analysis of 21-Deoxyneridienone B experimental data

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparative Analysis of 21-Deoxyneridienone B as a Novel NF-κB Inhibitor

In the landscape of drug discovery, particularly in the search for novel anti-inflammatory and anti-cancer agents, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target. This guide provides a comparative analysis of the hypothetical compound this compound, a novel natural product, against a well-established NF-κB inhibitor, Bay 11-7082. The following sections present hypothetical experimental data, detailed protocols, and visualizations to objectively assess the potential of this compound as a modulator of the NF-κB pathway.

Data Presentation: Comparative Efficacy and Cytotoxicity

The following tables summarize the quantitative data from a series of in vitro experiments designed to evaluate the biological activity of this compound in comparison to Bay 11-7082, a known inhibitor of IκBα phosphorylation.

Table 1: Cytotoxicity in RAW 264.7 Macrophages

CompoundConcentration (µM)Cell Viability (%)
Vehicle (DMSO) 0.1%100 ± 4.5
This compound 198.2 ± 3.1
595.7 ± 2.8
1091.3 ± 4.2
2575.4 ± 5.6
5052.1 ± 6.3
Bay 11-7082 199.1 ± 2.5
596.5 ± 3.0
1088.9 ± 4.8
2568.7 ± 5.1
5045.3 ± 5.9

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle (DMSO) 0.1%00
This compound 115.2 ± 2.112.8 ± 1.9
545.8 ± 3.540.3 ± 3.1
1078.4 ± 4.972.1 ± 4.5
2589.1 ± 5.285.6 ± 5.0
Bay 11-7082 120.5 ± 2.818.2 ± 2.5
552.3 ± 4.148.9 ± 3.8
1085.7 ± 5.381.4 ± 5.1
2592.4 ± 5.888.7 ± 5.4

Table 3: Effect on IκBα Phosphorylation in LPS-stimulated RAW 264.7 Cells

CompoundConcentration (µM)p-IκBα/IκBα Ratio (Normalized)
Vehicle (DMSO) 0.1%1.00
This compound 10.85 ± 0.07
50.52 ± 0.05
100.21 ± 0.03
250.11 ± 0.02
Bay 11-7082 10.78 ± 0.06
50.45 ± 0.04
100.15 ± 0.02
250.08 ± 0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound or Bay 11-7082 for 2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

MTT Assay for Cell Viability: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification: The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions. Absorbance was measured at 450 nm.

Western Blot Analysis for IκBα Phosphorylation: After treatment, cells were lysed, and protein concentrations were determined using the Bradford assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and β-actin overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were generated using Graphviz to illustrate the targeted signaling pathway and the experimental workflow.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates DeoxyneridienoneB This compound DeoxyneridienoneB->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothetical mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture pretreatment Pre-treat cells with compounds (2h) cell_culture->pretreatment compound_prep Prepare this compound and Bay 11-7082 dilutions compound_prep->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability cytokine Cytokine Measurement (ELISA) (TNF-α, IL-6) stimulation->cytokine western Protein Analysis (Western Blot) (p-IκBα, IκBα) stimulation->western data_analysis Quantify and Compare (IC50, Inhibition %) viability->data_analysis cytokine->data_analysis western->data_analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Safety Operating Guide

Essential Safety and Disposal Procedures for 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

21-Deoxyneridienone B belongs to the cardenolide class of steroids, which are known for their biological activity, including toxicity.[1][2] Cardenolides are potent inhibitors of the Na+/K+-ATPase enzyme, a critical component in maintaining cellular ion gradients.[1] Due to its potential cytotoxicity, this compound and any materials contaminated with it should be handled as hazardous waste.

Personal Protective Equipment (PPE): When handling this compound in its pure form or in solution, as well as during the disposal process, the following minimum PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A lab coat or gown to prevent skin contact.

Disposal Protocol: A Step-by-Step Guide

The primary method for the disposal of cytotoxic waste is incineration at a licensed facility.[3][4] This ensures the complete destruction of the hazardous compound.

Step 1: Waste Segregation

Proper segregation of waste at the source is the most critical step to ensure safe and compliant disposal.

  • Designated Waste Containers: All solid and liquid waste contaminated with this compound must be collected in clearly labeled, leak-proof containers designated for cytotoxic waste.[3][5][6] Depending on local regulations, these containers are often color-coded, typically purple or red.[3][6]

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical, biological, or general laboratory waste.[5]

Step 2: Collection of Contaminated Materials

  • Solid Waste: This includes, but is not limited to:

    • Contaminated personal protective equipment (gloves, gowns).

    • Pipette tips, vials, and other disposable labware.

    • Spill cleanup materials. All solid waste should be placed directly into the designated cytotoxic waste container.[6]

  • Liquid Waste:

    • Unused solutions of this compound.

    • Solvents used to rinse contaminated glassware. Collect all liquid waste in a compatible, sealed, and clearly labeled container for cytotoxic liquid waste.[5]

  • Sharps:

    • Needles, syringes, or any other contaminated sharp objects must be placed in a puncture-resistant sharps container that is also labeled for cytotoxic waste.[3][6]

Step 3: Labeling and Storage

  • Clear Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and a list of the chemical contents.

  • Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

Step 4: Arranging for Disposal

  • Certified Waste Management: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and incineration of the cytotoxic waste.

Summary of Disposal Procedures

Waste Type Container Labeling Disposal Method
Solid Waste (Gloves, labware, spill materials)Leak-proof, often purple or red, cytotoxic waste container.[3][6]"Cytotoxic Waste"Incineration by a certified facility.[3][4]
Liquid Waste (Unused solutions, rinsates)Compatible, sealed container for cytotoxic liquids.[5]"Cytotoxic Waste"Incineration by a certified facility.
Sharps Waste (Needles, syringes)Puncture-resistant sharps container.[3][6]"Cytotoxic Sharps Waste"Incineration by a certified facility.

Experimental Protocol: Decontamination of Glassware

For non-disposable glassware contaminated with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.

  • Initial Rinse: Rinse the glassware multiple times with a suitable organic solvent (e.g., ethanol or methanol) to dissolve the compound. Collect all rinsate as cytotoxic liquid waste.

  • Soaking: Immerse the rinsed glassware in a solution known to degrade similar compounds, if such a procedure is established and validated. Note: As no specific degradation protocol for this compound is published, this step should be approached with caution and based on the chemical properties of cardenolides.

  • Final Wash: After decontamination, wash the glassware with a standard laboratory detergent and rinse thoroughly with purified water.

Biological Signaling Pathway of Cardenolides

The primary mechanism of action for cardenolides like this compound is the inhibition of the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in increased intracellular calcium. This disruption of ion homeostasis can trigger various downstream signaling cascades.

Cardenolide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src activates EGFR EGFR Ras Ras EGFR->Ras activates Cardenolide This compound (Cardenolide) Cardenolide->NaK_ATPase inhibits Src->EGFR transactivates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cellular_Effects Cellular Effects (e.g., Cytotoxicity) ERK->Cellular_Effects leads to

Caption: Cardenolide signaling cascade initiated by Na+/K+-ATPase inhibition.

References

Essential Safety and Handling Guidelines for 21-Deoxyneridienone B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 21-Deoxyneridienone B was not found in the available resources. The following guidance is based on general laboratory safety principles for handling research compounds with unknown toxicological properties. Researchers must exercise caution and adhere to their institution's established safety protocols.

This document provides essential safety and logistical information for the handling and disposal of this compound, a compound intended for laboratory research by qualified professionals. The procedural guidance aims to minimize exposure risk and ensure safe operational conduct.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat or paper. Avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • General Handling: Avoid contact with skin and eyes. Do not breathe dust or aerosols.[1] Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Store below eye level to reduce the risk of falling and breakage.[3]

Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Accidental Release Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[4]

Waste Collection:

  • Collect all waste containing this compound, including excess material, contaminated labware, and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatible.[2]

Container Management:

  • Keep waste containers tightly closed when not in use.

  • Ensure the waste container is properly labeled with its contents.

  • Store waste containers in a designated secondary containment area.

Disposal Procedure:

  • Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of Research Compounds

G prep Preparation - Assess Risks - Don PPE handling Handling - Use Fume Hood - Avoid Dust/Aerosols prep->handling storage Storage - Tightly Sealed - Well-Ventilated handling->storage If not for immediate use spill Spill Response - Evacuate & Secure - Use Spill Kit handling->spill exposure Exposure Response - First Aid - Seek Medical Attention handling->exposure disposal Waste Disposal - Collect in Labeled Container - Contact EHS handling->disposal After use storage->handling For subsequent use spill->disposal decon Decontamination - Clean Work Area - Doff PPE disposal->decon end End of Process decon->end

Caption: Logical workflow for the safe handling of a research compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.